Ergocristam
Description
Properties
CAS No. |
50868-53-6 |
|---|---|
Molecular Formula |
C35H39N5O4 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(2S)-1-[(3S,8aR)-3-benzyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-3-methyl-1-oxobutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C35H39N5O4/c1-20(2)31(35(44)40-29(15-21-9-5-4-6-10-21)33(42)39-14-8-13-27(39)34(40)43)37-32(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-28(25)38(3)19-23/h4-7,9-12,16,18,20,23,27-29,31,36H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27-,28-,29+,31+/m1/s1 |
InChI Key |
KMDKLWZQLMBIBS-HVWSGMRBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Ergocristam Ergot Alkaloid Biosynthesis Pathway
Abstract
Ergot alkaloids are a diverse class of fungal secondary metabolites with significant pharmacological applications and agricultural importance. Among the most complex are the ergopeptines, such as ergocristam, which consist of a lysergic acid moiety linked to a cyclic tripeptide. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, primarily focusing on the producing fungus Claviceps purpurea. It details the enzymatic steps from primary metabolites to the final complex structure, the genetic organization of the biosynthetic gene cluster, and the key regulatory mechanisms. Furthermore, this document includes detailed experimental methodologies for pathway investigation and summarizes available quantitative data to serve as a resource for researchers in natural product chemistry, molecular biology, and drug development.
Introduction to Ergot Alkaloids
Ergot alkaloids are indole (B1671886) derivatives produced by various fungi, most notably members of the genus Claviceps, which parasitize grasses and cereals.[1][2] Their molecular structure is based on a tetracyclic ergoline (B1233604) ring system, derived from the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP).[1][3] The diverse pharmacological effects of these compounds, which include vasoconstrictive, uterotonic, and neurotropic activities, are due to their structural similarity to neurotransmitters like serotonin, dopamine, and noradrenaline.[4]
Ergot alkaloids are broadly classified into three main groups:
-
Clavine alkaloids: The simplest ergot alkaloids, representing early intermediates in the pathway.
-
Simple lysergic acid amides: Such as ergometrine, where lysergic acid is linked to a small amino alcohol.
-
Ergopeptines: The most complex class, where lysergic acid is amide-linked to a cyclic tripeptide.
This compound belongs to the ergopeptine class. It is structurally related to ergocristine, a major alkaloid from the "ergotoxine" group. The defining feature of this compound is an inversion in the configuration of the L-proline residue within the tripeptide sidechain, which can hinder the final cyclization step that forms the more stable ergocristine.[5] This makes this compound a key analytical marker for studying the dynamics and stereospecificity of the ergopeptine assembly process.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process encoded by a cluster of genes, often referred to as the ergot alkaloid synthesis (EAS) cluster.[6][7] The pathway can be divided into two major stages: the formation of the common intermediate, D-lysergic acid, and the subsequent nonribosomal assembly of the tripeptide sidechain.
Stage 1: Formation of the D-Lysergic Acid Core
The initial phase of the pathway constructs the characteristic tetracyclic ergoline ring system. This sequence of reactions is common to all ergot alkaloids.
-
Prenylation of Tryptophan: The pathway begins with the enzyme Dimethylallyltryptophan synthase (DmaW), which catalyzes the C4-prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT).[7] This is the first committed step in ergot alkaloid biosynthesis.
-
N-Methylation: The amino group of DMAT is then methylated by the N-methyltransferase EasF, using S-adenosyl methionine (SAM) as a methyl donor, to produce N-methyl-DMAT.
-
Chanoclavine-I Formation: A series of complex oxidation and cyclization reactions, catalyzed by the FAD-dependent oxidoreductase EasE and the catalase EasC, converts N-methyl-DMAT into chanoclavine-I.
-
Formation of Agroclavine (B1664434): Chanoclavine-I is converted to agroclavine through the action of EasD (a dehydrogenase) and EasA (an oxidoreductase), which completes the formation of the D-ring of the ergoline scaffold.
-
Synthesis of Lysergic Acid: Agroclavine undergoes further oxidation. The cytochrome P450 monooxygenase, CloA, oxidizes elymoclavine (B1202758) (an intermediate derived from agroclavine) to paspalic acid, which then spontaneously isomerizes to the key intermediate, D-lysergic acid.[8]
Stage 2: NRPS-Mediated Assembly of this compound
The formation of the tripeptide sidechain of this compound is a classic example of Non-Ribosomal Peptide Synthesis (NRPS). This process is catalyzed by a large, multi-domain enzyme complex known as D-lysergyl peptide synthetase (LPS). In C. purpurea, this complex is composed of two main proteins: LpsB (LPS2) and LpsA (LPS1).[3][9]
-
Activation of Lysergic Acid: The monomodular synthetase LpsB (encoded by lpsB) specifically recognizes and activates D-lysergic acid via adenylation and tethers it as a thioester to its integrated phosphopantetheine (T) domain.[9][10]
-
Activation of Amino Acids: The large, trimodular synthetase LpsA (encoded by lpsA) activates the three constituent amino acids of the this compound sidechain: L-valine, L-phenylalanine, and L-proline. Each module of LpsA is responsible for activating one amino acid. The specificity of the adenylation (A) domain within each module determines which amino acid is incorporated.[11]
-
Peptide Chain Elongation: The D-lysergic acid thioester is transferred from LpsB to the first amino acid (L-valine) tethered to the first module of LpsA, forming a dipeptide. The growing peptide chain is then sequentially transferred to the subsequent amino acids tethered on modules 2 (L-phenylalanine) and 3 (L-proline) of LpsA.
-
Release and Cyclization: The final D-lysergyl-tripeptide is released from the NRPS complex. The formation of this compound involves the creation of a lactam ring. The stereochemical configuration of the proline residue is critical at this stage. The inversion of proline's typical L-configuration leads to the formation of this compound, which is less favored than the subsequent cyclol ring formation seen in ergocristine.[5] A final oxidation step, likely catalyzed by a dioxygenase (EasH), is required to form the stable cyclol structure of the major ergopeptines.[12]
Quantitative Data and Gene Summary
While comprehensive kinetic data for all enzymes in the pathway are not available, studies have provided valuable quantitative insights into key components and overall productivity.
Table 1: Key Genes of the this compound Biosynthesis (EAS) Cluster in C. purpurea
| Gene | Encoded Enzyme | Function in Pathway |
| dmaW | Dimethylallyltryptophan synthase | Catalyzes the first committed step: prenylation of L-tryptophan.[7] |
| easF | N-methyltransferase | N-methylation of DMAT.[8] |
| easE | FAD-dependent oxidoreductase | Involved in the multi-step conversion of N-methyl-DMAT to chanoclavine-I. |
| easC | Catalase | Works in conjunction with EasE.[8] |
| easD | Dehydrogenase | Oxidation of chanoclavine-I alcohol. |
| easA | Oxidoreductase | Involved in the formation of agroclavine from chanoclavine-I. |
| cloA | Cytochrome P450 monooxygenase | Catalyzes the conversion of elymoclavine to paspalic acid.[8] |
| lpsB (lps2) | D-lysergyl peptide synthetase 2 | A monomodular NRPS that activates D-lysergic acid.[3][9] |
| lpsA (lps1) | D-lysergyl peptide synthetase 1 | A trimodular NRPS that activates and assembles the tripeptide sidechain.[3][11] |
| easH | Fe(II)/2-oxoglutarate-dependent dioxygenase | Catalyzes the final cyclol ring formation.[12] |
Table 2: Reported Kinetic Properties of D-Lysergyl Peptide Synthetase (LPS)
| Enzyme Complex | Substrate | Km (µM) | Notes |
| LPS (LPS1/LPS2) | D-Lysergic Acid | ~1.4 | Km for amino acids are 1-2 orders of magnitude higher.[3] |
| LPS (LPS1/LPS2) | Dihydrolysergic Acid | ~1.4 | A structural analog, indicating high affinity for the ergoline ring.[3] |
Table 3: Representative Production Titers of Ergopeptines in Submerged Culture
| Product | Producing Strain | Culture Conditions | Yield |
| Ergocristine | Claviceps purpurea FI S40 | Submerged culture, 9 days | 920 µg/mL |
| Ergotamine | Claviceps purpurea | 20% mannitol/3% peptone broth, 10 days | ~1000 µg/mL[13] |
| Ergocryptine / Ergotamine | Claviceps purpurea FI 275/E | Medium T25, 8-10 days | ~1800 µg/mL (total)[14] |
| Ergocornine / Ergosine | Claviceps purpurea FI 43/14 | Medium T25, 12-14 days | 1000-1100 µg/mL (total)[14] |
Regulation of this compound Biosynthesis
The production of ergot alkaloids is tightly regulated at the transcriptional level in response to nutrient availability.
-
Phosphate (B84403) Repression: High concentrations of inorganic phosphate in the culture medium strongly repress the transcription of the EAS gene cluster.[6][15] Fermentation processes are often designed as two-phase systems, where an initial growth phase depletes phosphate, thereby de-repressing the EAS genes and initiating a secondary production phase.[16]
-
Tryptophan Induction: L-tryptophan, the primary precursor, can act as an inducer for the biosynthetic pathway. Adding tryptophan to cultures can overcome phosphate inhibition and has been shown to increase the activity of key enzymes like tryptophan synthetase.[17]
-
Nitrogen and Carbon Sources: The type and concentration of nitrogen and carbon sources also influence alkaloid production. Ammonium nitrogen is often rapidly consumed during the growth phase, and its depletion can coincide with the onset of alkaloid synthesis.[16] Certain carbon sources like sucrose, mannitol, and citric acid are commonly used in production media.[13][14]
While the physiological effects of these nutrients are well-documented, the specific transcription factors in C. purpurea that mediate these regulatory responses are not yet fully characterized, unlike in some plant alkaloid pathways.[18][19]
Experimental Protocols for Pathway Analysis
Investigating the this compound pathway involves a combination of genetic, biochemical, and analytical techniques.
Protocol: Gene Disruption via CRISPR/Cas9
This protocol outlines a method for targeted gene knockout in C. purpurea to elucidate gene function, based on established ribonucleoprotein (RNP) complex delivery.[20][21]
-
Protoplast Preparation:
-
Inoculate C. purpurea conidia in 100 mL of CD liquid medium and grow for 3 days at 28°C.
-
Harvest mycelia by filtration and wash with a 1.2 M sorbitol, 0.1 M KH₂PO₄ (pH 5.5) solution.
-
Resuspend the mycelia in 20 mL of the same solution containing lysing enzymes (e.g., from Trichoderma harzianum) and incubate for ~2 hours with gentle agitation (50 rpm).
-
Separate protoplasts from mycelial debris by filtering through sterile Miracloth.
-
Wash and resuspend the protoplasts in a suitable transformation buffer to a concentration of 10⁷ protoplasts/mL.
-
-
RNP Assembly and Transformation:
-
Synthesize or purchase a guide RNA (gRNA) specific to the target gene.
-
Assemble the RNP complex by incubating the gRNA with purified Cas9 nuclease at 37°C for 15 minutes.
-
Prepare a donor DNA template containing a selection marker (e.g., hygromycin resistance gene) flanked by ~1 kb homology arms corresponding to the regions upstream and downstream of the target gene.
-
Add the assembled RNP complex and the donor DNA to the protoplast suspension.
-
Mediated transformation using a PEG-CaCl₂ solution.
-
-
Selection and Verification:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., 1.5 mg/mL hygromycin B).
-
Incubate until colonies appear.
-
Isolate genomic DNA from putative transformants and perform diagnostic PCR using primers that flank the target region to confirm successful gene replacement.
-
References
- 1. scispace.com [scispace.com]
- 2. Biosynthetic Pathways of Ergot Alkaloids [mdpi.com]
- 3. D-Lysergyl peptide synthetase from the ergot fungus Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnology and genetics of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The ergot alkaloid gene cluster in Claviceps purpurea: extension of the cluster sequence and intra species evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Unveiling nonribosomal peptide synthetases from the ergot fungus Claviceps purpurea involved in the formation of diverse ergopeptines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Effect of phosphate on ergot alkaloid synthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of peptide ergot alkaloids in submerged culture by three isolates of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiological Studies on Ergot: Further Studies on the Induction of Alkaloid Synthesis by Tryptophan and Its Inhibition by Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transcription Factors in Alkaloid Engineering | MDPI [mdpi.com]
- 20. Efficient genome editing in Claviceps purpurea using a CRISPR/Cas9 ribonucleoprotein method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Ergocristam in Claviceps purpurea: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of ergocristam, a prominent ergot alkaloid, within the fungus Claviceps purpurea. The document details its biosynthetic pathway, presents quantitative data on its prevalence, and outlines the experimental protocols for its extraction and analysis, serving as a comprehensive resource for researchers in mycology, natural product chemistry, and pharmacology.
Quantitative Occurrence of this compound
Claviceps purpurea exhibits significant chemical diversity, with different strains and populations (chemotypes) producing distinct profiles of ergot alkaloids. This compound is frequently identified as a major constituent in the sclerotia of this fungus. The following table summarizes quantitative data on the occurrence of this compound and related ergot alkaloids in various contexts.
| Sample Type | Host Plant/Substrate | Major Alkaloids Detected | Ergocristine (B1195469) Concentration/Proportion | Reference |
| Sclerotia from Western Canadian Grains | Barley, Rye, Triticale, Wheat | Ergocristine, Ergocornine, Ergocryptine, Ergosine, Ergometrine, Ergotamine | Predominant alkaloid, accounting for approximately 48% of the total alkaloid content. | [1] |
| Sclerotia from Norwegian Wild Grasses | Various wild grasses | Ergocristine | Main alkaloid detected. | [2][3] |
| Sclerotia from C. purpurea var. spartinae | Spartina anglica (Common Cordgrass) | Ergocristine, α-ergocryptine | One of the most abundant ergot alkaloids present. | [3] |
| Sclerotia from Dactylis glomerata | Dactylis glomerata | Ergotoxine (B1231518) (mixture of ergocornine, ergocristine, and ergocryptine) | Part of the ergotoxine mixture, which constituted 0.69% of the sclerotial alkaloid content. | [4] |
| Fermentation Culture of C. purpurea Ech K 420 | Not specified | Ergocristine and its epimer | 206 mg/L | [5] |
| Sclerotia from Canadian Grains (Class 2 strains) | Rye, triticale, durum wheat, 'common' wheat | Ergotamine, Ergocristine | Consistently one of the most abundant ergopeptides. | [6] |
| Sclerotia from C. purpurea G2a strains | Not specified | Ergocristine, Ergosine, Ergocryptine | A consistent producer of ergocristine. | [6] |
Biosynthesis of this compound
The biosynthesis of this compound, a complex peptide ergot alkaloid, is a multi-step process orchestrated by a cluster of genes in Claviceps purpurea. The pathway begins with the synthesis of the ergoline (B1233604) ring system, followed by the non-ribosomal peptide synthesis of the tripeptide side chain.
The initial stages involve the prenylation of tryptophan to form dimethylallyltryptophan (DMAT), which then undergoes a series of enzymatic reactions to form D-lysergic acid.[7] The subsequent and crucial step in the formation of this compound is the assembly of the tripeptide side chain, which is catalyzed by non-ribosomal peptide synthetases (NRPS), specifically lysergyl peptide synthetases (LPS).[7][8] The gene cluster responsible for ergot alkaloid biosynthesis contains genes encoding these large, modular enzymes.[7][9] The lpsA gene is particularly important for the synthesis of the tripeptide moiety of ergopeptines like this compound.[8][10] Different lpsA gene variants contribute to the diversity of ergot alkaloid profiles observed in different C. purpurea strains.[10]
Experimental Protocols
The accurate quantification of this compound in Claviceps purpurea samples, whether from sclerotia or liquid culture, requires meticulous sample preparation followed by sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the reference methods for the analysis of ergot alkaloids.[11]
Sample Preparation: Extraction and Purification
Objective: To extract and purify ergot alkaloids from fungal material for subsequent analysis.
Materials:
-
Ground Claviceps purpurea sclerotia or lyophilized mycelium.
-
Extraction solvent: Toluene/ethanol mixture or acetonitrile (B52724)/ammonium (B1175870) carbonate solution.[12][13]
-
Aqueous acid solution (e.g., hydrochloric acid).[14]
-
Base for pH adjustment (e.g., sodium carbonate).[15]
-
Solid-phase extraction (SPE) columns (e.g., Mycosep).[16]
-
Vortex mixer, centrifuge, rotary evaporator.
Procedure:
-
Extraction:
-
Weigh a known amount of the ground fungal material.
-
Add the extraction solvent (e.g., 85% acetonitrile with 15% 10 mM ammonium acetate) at a specified ratio (e.g., 5 mL per gram of sample).[13]
-
Agitate the mixture vigorously for a defined period (e.g., 10 minutes on a magnetic stir plate).[13]
-
Separate the solid material by filtration or centrifugation.
-
-
Liquid-Liquid Extraction (for purification):
-
The primary extract can be further purified by liquid-liquid extraction.
-
Extract the primary organic extract with an aqueous acid solution to transfer the protonated alkaloids to the aqueous phase.[14]
-
Separate the aqueous phase and adjust the pH to above 7.0 with a base to deprotonate the alkaloids.[14]
-
Extract the alkaloids back into an organic solvent like toluene.[14]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the crude extract through an SPE column (e.g., Mycosep 150 Ergot) to remove interfering matrix components.[16]
-
Elute the alkaloids from the column according to the manufacturer's instructions.
-
-
Concentration:
-
Evaporate the solvent from the purified extract under reduced pressure using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., acetonitrile/ammonium carbonate solution) for HPLC or UHPLC-MS/MS analysis.[17]
-
Quantitative Analysis by UHPLC-MS/MS
Objective: To separate and quantify this compound and other ergot alkaloids in the prepared extract.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 analytical column.[18]
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium carbonate buffer.[18][19]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[18][19]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible retention times.[19]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for ergocristine and its epimer, ergocristinine, as well as other target alkaloids, are monitored.
-
Calibration: A calibration curve is generated using certified reference standards of ergocristine at various concentrations.
Conclusion
This compound is a significant and often predominant ergot alkaloid naturally produced by Claviceps purpurea. Its biosynthesis is a complex process involving a dedicated gene cluster and non-ribosomal peptide synthetases. The quantitative analysis of this compound relies on robust extraction and purification protocols followed by sensitive analytical techniques such as UHPLC-MS/MS. This guide provides a foundational understanding for researchers and professionals working with Claviceps purpurea and its medically important secondary metabolites. Further research into the genetic and environmental factors influencing this compound production will be crucial for both mitigating its toxic effects in agriculture and harnessing its potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. LC/MS/MS VALIDATED METHOD FOR QUANTITATION OF ERGOPEPTINES AND -ININES IN GRAINS AND GRASSES | National Agricultural Library [nal.usda.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Evidence for an ergot alkaloid gene cluster in Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mechotech.in [mechotech.in]
- 13. harvest.usask.ca [harvest.usask.ca]
- 14. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 15. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Ergocristam: A Deep Dive into its Chemical Architecture and Stereoisomerism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristam, an ergot alkaloid derivative, presents a fascinating case study in stereochemistry and its influence on molecular conformation and biological activity. As a stereoisomer of the more common ergocristine (B1195469), its unique structural features, arising from the inversion of the L-proline residue to D-proline, have significant implications for its interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical considerations of this compound, tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound shares the characteristic tetracyclic ergoline (B1233604) ring system common to all ergot alkaloids. Attached to this core is a complex tripeptide moiety. The key distinction between this compound and its diastereomer, ergocristine, lies in the configuration of the proline residue within this tripeptide side chain.
| Property | Value | Source |
| Chemical Formula | C₃₅H₃₉N₅O₄ | [1] |
| Molecular Weight | 593.71 g/mol | N/A |
| CAS Number | 50868-53-6 | [1] |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water (presumed) | N/A |
Note: Due to the limited availability of specific experimental data for pure this compound, some physicochemical properties are presumed based on the general characteristics of related ergot alkaloids.
Stereochemistry: The Defining Feature
The stereochemistry of this compound is complex, featuring multiple chiral centers. The two most critical aspects of its stereoisomerism are the configuration at the C-8 position of the ergoline ring and the configuration of the proline residue in the tripeptide chain.
C-8 Epimerization: The "-ine" and "-inine" Distinction
Like other ergopeptines, this compound can exist as a pair of epimers at the C-8 position of the lysergic acid moiety.[2]
-
This compound (8R-isomer): The biologically active form, analogous to other "-ine" ergot alkaloids (e.g., ergotamine, ergocristine).
-
Ergocristaminine (8S-isomer): The less biologically active form, analogous to other "-inine" ergot alkaloids (e.g., ergotaminine, ergocristinine).[2]
This epimerization is a crucial factor in the analysis and biological evaluation of this compound, as the two forms can interconvert, particularly in solution.[2]
The Proline Inversion: The Genesis of this compound
The defining stereochemical feature of this compound is the presence of a D-proline residue in its tripeptide side chain, in contrast to the L-proline found in ergocristine.[1] This inversion at the α-carbon of the proline ring significantly alters the three-dimensional shape of the tripeptide moiety and, consequently, the overall conformation of the molecule.
Diagram of Proline Inversion:
Caption: Proposed mechanism of proline inversion in ergot alkaloid biosynthesis.
Experimental Protocols
Isolation and Purification of Ergot Alkaloids (General Procedure)
While a specific protocol for the isolation of pure this compound is not widely published, the following general procedure for the extraction and purification of ergot alkaloids from fungal cultures can be adapted.
-
Extraction: The fungal biomass (e.g., from Claviceps purpurea) is extracted with a suitable organic solvent mixture, such as chloroform-methanol or acetone-water, often under slightly alkaline conditions to ensure the alkaloids are in their free base form.
-
Acid-Base Extraction: The crude extract is subjected to a series of acid-base extractions to separate the basic alkaloids from neutral and acidic impurities. The alkaloids are extracted into an acidic aqueous phase and then back-extracted into an organic solvent after basification of the aqueous phase.
-
Chromatography: The enriched alkaloid fraction is then subjected to chromatographic separation. Techniques such as column chromatography on silica (B1680970) gel or alumina, followed by preparative high-performance liquid chromatography (HPLC), are commonly employed to isolate individual alkaloids. The separation of diastereomers like this compound and ergocristine, as well as their C-8 epimers, often requires chiral chromatography or highly efficient reversed-phase HPLC systems.
UPLC-MS/MS Analysis of this compound
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of ergot alkaloids, including this compound, in complex matrices.[3]
Typical UPLC-MS/MS Parameters:
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., Acquity UPLC BEH C18) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound (m/z 594.3) |
| Product Ions (Q3) | Specific fragment ions for quantification and confirmation |
Diagram of a Typical UPLC-MS/MS Workflow:
Caption: A generalized workflow for the analysis of this compound by UPLC-MS/MS.
Quantitative Data
As of the date of this publication, detailed and publicly available NMR and crystallographic data specifically for this compound are scarce. This is likely due to its lower abundance compared to ergocristine and the challenges associated with isolating a pure standard. For reference and comparative purposes, the following tables present typical data for the closely related ergocristine. It is anticipated that the NMR spectrum of this compound would show significant differences in the chemical shifts and coupling constants of the protons and carbons within the D-proline residue and adjacent amino acids compared to the L-proline in ergocristine.
Table of Hypothetical ¹H NMR Data for the Proline Region of this compound vs. Ergocristine (in CDCl₃)
| Proton | Ergocristine (L-Proline) - Chemical Shift (δ, ppm) | This compound (D-Proline) - Expected Chemical Shift (δ, ppm) |
| Pro-α | ~4.5 | Significant shift expected |
| Pro-β | ~2.0, ~2.3 | Shifts expected |
| Pro-γ | ~1.9, ~2.1 | Shifts expected |
| Pro-δ | ~3.6, ~3.8 | Shifts expected |
Table of Hypothetical ¹³C NMR Data for the Proline Region of this compound vs. Ergocristine (in CDCl₃)
| Carbon | Ergocristine (L-Proline) - Chemical Shift (δ, ppm) | This compound (D-Proline) - Expected Chemical Shift (δ, ppm) |
| Pro-α | ~60 | Significant shift expected |
| Pro-β | ~30 | Shifts expected |
| Pro-γ | ~25 | Shifts expected |
| Pro-δ | ~47 | Shifts expected |
| Pro-C=O | ~172 | Minor shift expected |
Note: The chemical shift values for this compound are hypothetical and are intended to illustrate the expected impact of the proline inversion. Actual experimental data is required for confirmation.
Signaling Pathways and Biological Activity
Ergot alkaloids are known to interact with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. The specific receptor binding profile and functional activity of this compound have not been extensively characterized. However, based on the known structure-activity relationships of other ergot alkaloids, it is plausible that the altered stereochemistry of the tripeptide moiety in this compound would lead to a distinct receptor interaction profile compared to ergocristine. This could manifest as differences in binding affinity, agonist/antagonist activity, and receptor subtype selectivity.
Logical Diagram of Potential Pharmacological Investigation:
Caption: A logical workflow for the pharmacological characterization of this compound.
Conclusion
This compound represents an important, albeit understudied, member of the ergot alkaloid family. Its unique stereochemistry, defined by the presence of a D-proline residue, sets it apart from its more prevalent diastereomer, ergocristine. This structural nuance is predicted to have a profound impact on its conformational preferences and, consequently, its biological activity. Further research, including the isolation or synthesis of pure this compound, detailed spectroscopic characterization (NMR, X-ray crystallography), and comprehensive pharmacological evaluation, is necessary to fully elucidate its properties and potential applications. This technical guide provides a foundational understanding of this compound's chemical architecture and stereochemical intricacies, serving as a valuable resource for researchers and scientists in the field of natural product chemistry and drug discovery.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ergocristam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristam is a derivative of the ergot alkaloid family, a class of compounds produced by fungi of the genus Claviceps.[1][2] These alkaloids are known for their significant physiological effects and have been the subject of extensive research for therapeutic applications. This compound, in particular, is noted for its neuroactive properties, primarily acting as a vasoconstrictor through its interaction with serotonin (B10506), dopamine (B1211576), and adrenergic receptors.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including available spectral data and insights into its mechanism of action. Due to the limited availability of specific data for this compound, information from its closely related precursor, Ergocristine, is included for comparative purposes where relevant.
Core Physical and Chemical Properties
A summary of the core physical and chemical properties of this compound is presented below. It is important to note that while some data is available for this compound, other properties are inferred from the more extensively studied Ergocristine.
| Property | Value | Source/Comment |
| CAS Number | 50868-53-6 | [1] |
| Molecular Formula | C₃₅H₃₉N₅O₄ | [2] |
| Molecular Weight | 593.73 g/mol | [2] |
| Exact Mass | 593.3000 | [2] |
| Melting Point | Data not available for this compound. Ergocristine melts at 175 °C (decomposes). | [3] |
| Boiling Point | Data not available. | |
| pKa | Data not available for this compound. The pKa of the structurally similar Ergocristine is approximately 5.5. | |
| Solubility | Insoluble in water. Slightly soluble in ethanol, acetone, and chloroform (B151607) (inferred from Ergocristine). | [3] |
| Appearance | Orthorhombic crystals from benzene (B151609) (Ergocristine). | [3] |
Spectroscopic Data and Analysis
The structural elucidation and quantification of this compound and its metabolites are often performed using a combination of chromatographic and spectroscopic techniques. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a key analytical method.[4]
Mass Spectrometry
Experimental Protocol for LC-MS/MS Analysis of Ergot Alkaloids (General): A common approach for the analysis of ergot alkaloids like this compound involves the following steps:
-
Sample Preparation: Extraction from the matrix (e.g., cereal, biological fluid) using a suitable solvent, often a mixture of acetonitrile (B52724) and a buffer.
-
Chromatographic Separation: Separation of the analyte from other components using a C18 reverse-phase column with a gradient elution of a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used to select the precursor ion and generate fragment ions for structural confirmation and quantification.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the indole (B1671886) nucleus present in this compound. The analysis of this compound and its degradation products has been performed using UPLC with diode array detection (DAD), which acquires UV-Vis spectra across a range of wavelengths.[4]
Experimental Protocol for UV-Vis Spectroscopy of Ergot Alkaloids (General):
-
Sample Preparation: The purified compound is dissolved in a suitable UV-transparent solvent, such as methanol or ethanol.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using the solvent as a blank.
-
Data Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. While specific IR data for this compound is not available, the spectrum would be expected to show characteristic peaks for the amide, amine, aromatic, and alkyl functional groups present in its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is a powerful technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Although specific NMR spectra for this compound are not publicly available, analysis of related ergot alkaloids is well-documented in the scientific literature.
Mechanism of Action and Signaling Pathways
This compound exerts its physiological effects through interactions with multiple receptor systems, including serotonergic, dopaminergic, and adrenergic receptors.[2] Its action as a vasoconstrictor is a key feature of its pharmacological profile. The following sections describe the general signaling pathways associated with these receptor families, which are the likely targets of this compound.
Interaction with Serotonin Receptors
Ergot alkaloids are known to have complex interactions with various serotonin (5-HT) receptor subtypes. They can act as agonists, partial agonists, or antagonists depending on the receptor subtype and the specific ligand. For some 5-HT receptors, particularly the 5-HT2B receptor, certain ergolines exhibit "biased agonism," preferentially activating β-arrestin-mediated signaling pathways over G-protein-mediated pathways. This can lead to distinct downstream cellular responses.
General Serotonin Receptor Signaling Pathways
Interaction with Dopamine Receptors
Ergot alkaloids frequently display agonist activity at dopamine D2 receptors. Activation of D2 receptors, which are Gαi/o-coupled, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Interaction with Adrenergic Receptors
The interaction of ergot alkaloids with adrenergic receptors contributes to their vasoconstrictive effects. They can act on both α and β-adrenergic receptors. For instance, agonism at α1-adrenergic receptors, which are coupled to Gαq proteins, leads to the activation of phospholipase C and a subsequent increase in intracellular calcium, culminating in smooth muscle contraction.
α1-Adrenergic Receptor Signaling Pathway
Stability and Degradation
This compound is known to be a degradation product and epimer of Ergocristine.[3] The stability of ergot alkaloids can be influenced by factors such as pH, light, and temperature. The epimerization at the C-8 position is a common transformation for many ergot alkaloids. UPLC-MS/MS methods have been developed to study the degradation of this compound and characterize its disruptive reaction products, which include ammonolytic and methanolytic products.[4]
Conclusion
This compound is a pharmacologically active ergot alkaloid derivative with significant potential in research and drug development due to its potent vasoconstrictor effects mediated through serotonergic, dopaminergic, and adrenergic receptors. While a complete physicochemical profile is not yet publicly available, existing analytical methodologies provide a strong foundation for further characterization. The complex pharmacology of this compound, likely involving biased agonism and interactions with multiple receptor subtypes, warrants further investigation to fully elucidate its therapeutic potential and mechanism of action. This guide summarizes the current state of knowledge and highlights areas where further research is needed to build a more complete understanding of this compound.
References
Ergocristam's Interaction with Dopamine Receptors: A Technical Guide
Introduction to Ergocristam and its Relation to Ergocristine (B1195469)
This compound is structurally related to ergocristine, a naturally occurring ergot alkaloid.[1] The key difference lies in their stereochemistry, which can significantly impact pharmacological activity. Ergocristine and its derivatives are known to interact with a variety of neurotransmitter receptors, including dopamine (B1211576), serotonin, and adrenergic receptors.[2] Given this established activity of the parent compound, it is hypothesized that this compound may also exhibit affinity for and modulate the function of dopamine receptors.
Interaction with Dopamine Receptor Subtypes
The dopamine receptor family is comprised of five subtypes, broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. While direct binding data for this compound is unavailable, the activity of ergocristine and its hydrogenated form, dihydroergocristine (B93913), provides valuable insights.
D1-like Receptors (D1 and D5)
Studies on dihydroergocristine indicate an antagonistic effect at D1 dopamine receptors.[3] One study identified a binding affinity (Ki) of 35.4 nM for alpha-dihydroergocristine at human D1 receptors.[4] Dihydroergocristine has been shown to antagonize the stimulation of cyclic AMP (cAMP) formation, a key signaling pathway for D1-like receptors.[3]
D2-like Receptors (D2, D3, and D4)
Dihydroergocristine also acts as an antagonist at D2 receptors.[3] The broader class of ergot alkaloids, to which this compound belongs, demonstrates a complex range of activities at D2-like receptors, including agonism, partial agonism, and antagonism.[5][6] Dihydroergocristine is described as having a dual partial agonist/antagonist activity at dopaminergic receptors in general.[2]
Presynaptic Dopamine Release
Beyond direct receptor interaction, some ergot alkaloids can influence dopaminergic neurotransmission by affecting dopamine release. Notably, ergocristine has been shown to stimulate the release of dopamine from rat striatal synaptosomes with an effective concentration (EC50) of approximately 30 µM.[7] This suggests a potential presynaptic mechanism of action that could contribute to its overall pharmacological profile.
Quantitative Data on Related Compounds
The following table summarizes the available quantitative data for ergocristine and dihydroergocristine interaction with dopamine receptors. It is important to reiterate that these values are for related compounds and not this compound itself.
| Compound | Receptor Subtype | Assay Type | Species | Value | Unit | Reference |
| alpha-Dihydroergocristine | D1 | Binding Affinity (Ki) | Human | 35.4 | nM | [4] |
| Ergocristine | Presynaptic Dopamine Release | Functional Assay (EC50) | Rat | ~30 | µM | [7] |
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades. D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase and increase cAMP levels. Conversely, D2-like receptors often couple to Gαi to inhibit adenylyl cyclase and decrease cAMP.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. The following diagram illustrates a typical workflow for a competitive binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) for a specific dopamine receptor subtype.
Objective: To determine the inhibitory constant (Ki) of this compound for a dopamine receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine receptor of interest (e.g., D1, D2).
-
Radioligand specific for the receptor subtype (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., butaclamol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and non-specific control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to assess the functional activity of this compound at D1-like (stimulatory) or D2-like (inhibitory) dopamine receptors.
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a specific dopamine receptor subtype by measuring changes in intracellular cAMP levels.
Materials:
-
A cell line stably expressing the human dopamine receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement.
-
Test compound (this compound) at various concentrations.
-
Dopamine (as a reference agonist).
-
Forskolin (B1673556) (to stimulate cAMP production in D2 inhibitory assays).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase assay reagents).
-
Luminometer or plate reader compatible with the detection kit.
Procedure for D1 Agonist/Antagonist Assay:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Agonist Mode: To test for agonist activity, add varying concentrations of this compound to the cells and incubate for a specified time.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of dopamine (e.g., its EC80).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: For agonist mode, plot the cAMP levels against the logarithm of the this compound concentration to determine the EC50 and maximal efficacy. For antagonist mode, plot the inhibition of the dopamine response against the logarithm of the this compound concentration to determine the IC50.
Procedure for D2 Agonist/Antagonist Assay:
-
Cell Plating: Plate the cells as described for the D1 assay.
-
Agonist Mode: To test for agonist activity, add varying concentrations of this compound in the presence of a fixed concentration of forskolin (to stimulate basal cAMP levels) and incubate.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of dopamine in the presence of forskolin.
-
cAMP Measurement: Measure the intracellular cAMP levels.
-
Data Analysis: Analyze the data as described for the D1 assay, noting that agonist activity will result in a decrease in forskolin-stimulated cAMP levels.
Conclusion and Future Directions
While the precise mechanism of action of this compound on dopamine receptors remains to be elucidated, the available data on the closely related compounds, ergocristine and dihydroergocristine, suggest a complex pharmacological profile. It is likely that this compound interacts with both D1-like and D2-like dopamine receptors, potentially as an antagonist. Furthermore, the possibility of presynaptic effects on dopamine release warrants investigation.
Future research should focus on conducting direct binding and functional assays with purified this compound to determine its affinity and efficacy at all five dopamine receptor subtypes. Such studies are crucial for a comprehensive understanding of its pharmacological properties and potential therapeutic applications. The experimental protocols detailed in this guide provide a foundation for these future investigations.
References
- 1. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergocristam: A Key Biomarker for Ergot Alkaloid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ergot alkaloids are a complex class of secondary metabolites produced by fungi of the genus Claviceps, most notably Claviceps purpurea. These compounds have a long and storied history, infamous for causing the disease ergotism, yet also revered for their potent pharmacological activities. Many ergot alkaloids are precursors to or are themselves used as pharmaceuticals for treating a range of conditions, including migraines and Parkinson's disease. The biosynthesis of these valuable compounds is a complex, multi-step process encoded by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster. For researchers and drug development professionals, monitoring the efficiency of this pathway is crucial for optimizing production and for understanding the metabolic state of the producing fungus. This guide focuses on ergocristam, an ergopeptam intermediate, and its role as a critical biomarker for the synthesis of the ergopeptine alkaloid, ergocristine (B1195469).
The Rationale for this compound as a Biomarker
This compound is the immediate, non-cyclol precursor to ergocristine, a major ergopeptine alkaloid.[1] The final step in the biosynthesis of ergocristine is the hydroxylation of this compound, a reaction that forms the characteristic cyclol ring of the ergopeptine structure. The formation of this compound itself is a significant step, catalyzed by a large, multi-domain non-ribosomal peptide synthetase (NRPS) encoded by the lpsA gene within the EAS cluster.[2]
The position of this compound in the biosynthetic pathway makes it an excellent biomarker for several reasons:
-
Indicator of Pathway Flux: The presence and quantity of this compound provide a direct measure of the metabolic flux through the ergopeptine-specific branch of the ergot alkaloid pathway. Its accumulation signifies that the initial stages of ergoline (B1233604) ring formation and the subsequent peptide chain assembly are active.
-
Predictor of Final Product Yield: Under controlled fermentation conditions, the concentration of this compound can be correlated with the final yield of ergocristine. A high level of this compound can indicate a robust synthesis of the precursor, suggesting a potentially high yield of the final product.
-
Marker for Metabolic Bottlenecks: In some fungal strains or under certain culture conditions, ergopeptams like this compound can be major end-products.[3] An unusually high accumulation of this compound relative to ergocristine might indicate a bottleneck in the final hydroxylation step, providing valuable information for strain improvement or process optimization.
Ergot Alkaloid Biosynthesis Pathway
The synthesis of ergopeptines is a complex pathway that begins with the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). The core of the ergot alkaloids, the tetracyclic ergoline ring, is formed through a series of enzymatic reactions. Lysergic acid, a key intermediate, is then activated and coupled to a tripeptide side chain by the NRPS machinery to form the ergopeptam, which is finally converted to the ergopeptine.
Quantitative Analysis of Ergot Alkaloids
The utility of this compound as a biomarker is best demonstrated through the quantitative analysis of its concentration relative to the final product, ergocristine, during a fermentation time course. The following table presents hypothetical data from a submerged culture of a high-producing Claviceps purpurea strain.
| Fermentation Time (hours) | This compound (µg/L) | Ergocristine (µg/L) |
| 24 | 15 | < 5 |
| 48 | 85 | 30 |
| 72 | 250 | 120 |
| 96 | 410 | 350 |
| 120 | 320 | 680 |
| 144 | 180 | 950 |
| 168 | 90 | 1100 |
Note: This data is illustrative and will vary depending on the fungal strain and culture conditions.
Experimental Protocols
Fungal Culture and Induction of Ergot Alkaloid Synthesis
This protocol describes the submerged cultivation of Claviceps purpurea for the production of ergopeptines. The two-phase nature of the fermentation is critical, with an initial growth phase followed by a production phase often induced by nutrient limitation (e.g., phosphate).[4]
Materials:
-
Claviceps purpurea high-producing strain
-
Seed culture medium (e.g., M102 medium: sucrose (B13894) 30 g/L, malt (B15192052) extract 20 g/L, peptone 2 g/L, yeast extract 1 g/L, MgSO₄·7H₂O 0.5 g/L, KCl 0.5 g/L, KH₂PO₄ 1.0 g/L, pH adjusted to 6.0)
-
Fermentation medium (e.g., T25 medium with reduced phosphate (B84403) to induce secondary metabolism)
-
Shaker incubator
Procedure:
-
Inoculate 100 mL of seed culture medium in a 500 mL Erlenmeyer flask with a mycelial suspension of C. purpurea.
-
Incubate at 25°C with shaking at 150 rpm for 6-7 days.
-
Transfer 20 mL of the seed culture to 1 L of fermentation medium in a 2 L bioreactor or a 2 L Erlenmeyer flask.
-
Incubate at 25°C with shaking at 150 rpm for up to 14 days.[5]
-
Collect samples (e.g., 10 mL) at regular intervals (e.g., every 24 hours) for alkaloid analysis. Centrifuge the samples to separate the mycelium from the culture broth. Both can be analyzed for alkaloid content.
Extraction of Ergot Alkaloids from Fungal Culture
This protocol outlines a general procedure for the extraction of ergot alkaloids from both the mycelium and the culture filtrate.
Materials:
-
Fungal culture samples (mycelium and broth)
-
25% Ammonium (B1175870) hydroxide (B78521) solution
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
Adjust the pH of the culture broth to 8.5 with a saturated sodium carbonate solution or ammonium hydroxide.
-
Extract the alkaloids from the broth twice with an equal volume of chloroform in a separatory funnel.
-
Combine the organic phases.
-
For the mycelium, homogenize it in a mixture of chloroform and 25% ammonium hydroxide (e.g., 500:1 v/v).[6]
-
Filter the mycelial extract and combine it with the broth extract.
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.
Quantitative LC-MS/MS Analysis of this compound and Ergocristine
This protocol provides a representative method for the simultaneous quantification of this compound and ergocristine using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Instrumentation and Conditions:
-
UPLC System: Acquity UPLC H-Class or similar
-
Mass Spectrometer: Xevo TQ-S or similar triple quadrupole mass spectrometer
-
Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.5 min: 5% to 90% B
-
1.5-2.0 min: 90% B
-
2.0-3.0 min: 90% to 5% B
-
3.0-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 2 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 594.3 | 223.1 | 40 | 25 |
| Ergocristine | 610.3 | 223.1 | 45 | 28 |
| Internal Standard (e.g., Ergocryptine) | 610.3 | 198.1 | 45 | 30 |
Note: MRM transitions and instrument parameters should be optimized for the specific instrument used.
Regulatory Control of Ergopeptine Synthesis
The biosynthesis of ergot alkaloids, as with many fungal secondary metabolites, is tightly regulated in response to environmental cues, particularly nutrient availability. The expression of the EAS gene cluster is generally repressed during the primary growth phase when nutrients are abundant. As key nutrients like phosphate become limiting, a signaling cascade is initiated, leading to the derepression of the EAS genes and the onset of alkaloid production.
Experimental Workflow for Biomarker Validation
Validating this compound as a biomarker for ergopeptine synthesis involves a systematic experimental approach. The following workflow outlines the key steps.
Conclusion
This compound serves as a powerful and informative biomarker for the biosynthesis of ergopeptine alkaloids. Its strategic position as the direct precursor to ergocristine allows for a nuanced understanding of the metabolic state of the producing fungus. By implementing robust analytical methods for its quantification, researchers and drug development professionals can gain valuable insights into pathway flux, predict final product yields, and identify potential bottlenecks in the production of these pharmaceutically important compounds. The systematic application of the protocols and workflows outlined in this guide will facilitate the optimization of ergot alkaloid production and advance our understanding of this complex biosynthetic pathway.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Evidence for an ergot alkaloid gene cluster in Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactam ergot alkaloids (ergopeptams) as predominant alkaloids in sclerotia of Claviceps purpurea from Norwegian wild grasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of Peptide Ergot Alkaloids in Submerged Culture by Three Isolates of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Ergot Alkaloids by the Japanese Isolate Claviceps purpurea var. agropyri on Rice Medium [scirp.org]
- 6. scirp.org [scirp.org]
Preliminary Biological Activity Screening of Ergocristam: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive methodological framework for the preliminary biological activity screening of the ergot alkaloid derivative, Ergocristam. As of the latest literature review, specific experimental data on the antiproliferative and antimicrobial activities of this compound are not extensively available in the public domain. Therefore, this guide outlines standardized protocols and data presentation formats that can be applied to the investigation of this and other novel compounds. The quantitative data presented herein is illustrative and should be considered hypothetical.
Introduction to this compound
This compound is an ergot alkaloid derivative. Its formation involves the inversion of the L-proline configuration, which impedes the cyclization of ergot peptides.[1] Primarily, this compound has been utilized as a chemical marker to study the biosynthetic pathways of other ergot alkaloids.[1] While its direct biological activities are not well-documented, the pharmacological profiles of structurally related ergot alkaloids, such as ergocristine (B1195469) (its epimer), suggest potential interactions with various biological targets. Ergocristine, for instance, has been identified as an alpha-2-adrenoceptor agonist and an alpha-1-adrenoceptor antagonist. A thorough preliminary screening of this compound is therefore warranted to elucidate its potential therapeutic or toxicological properties.
This whitepaper details the standard experimental workflows for assessing the antiproliferative and antimicrobial activities of a test compound like this compound.
Antiproliferative Activity Screening
The initial assessment of a compound's anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HepG2 - liver)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration as the treatment wells are also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Data Presentation: Antiproliferative Activity
| Cell Line | This compound IC50 (µM) |
| HeLa (Cervical Cancer) | > 100 |
| MCF-7 (Breast Cancer) | 75.3 |
| A549 (Lung Cancer) | 82.1 |
| HepG2 (Liver Cancer) | > 100 |
Experimental Workflow Visualization
Caption: Workflow for MTT-based antiproliferative activity screening.
Antimicrobial Activity Screening
To determine if this compound possesses any antibacterial or antifungal properties, a preliminary screening can be conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in a suitable solvent)
-
Positive control antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Compound Dilution: In a 96-well plate, serial two-fold dilutions of this compound are prepared in the broth medium to cover a specific concentration range (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls:
-
Growth Control: Wells containing only the broth and the microorganism.
-
Sterility Control: Wells containing only the broth.
-
Positive Control: Wells containing a known antimicrobial agent and the microorganism.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Hypothetical Data Presentation: Antimicrobial Activity
| Microorganism | Type | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 128 |
| Escherichia coli | Gram-negative Bacteria | > 256 |
| Candida albicans | Yeast | 64 |
| Aspergillus niger | Mold | > 256 |
Experimental Workflow Visualization
Caption: Workflow for broth microdilution-based antimicrobial screening.
Signaling Pathway Analysis (Future Steps)
Should preliminary screenings indicate significant biological activity, further investigation into the underlying mechanism of action would be necessary. For instance, if this compound demonstrates potent antiproliferative effects, subsequent studies could involve:
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
-
Apoptosis Assays: Employing techniques like Annexin V/Propidium Iodide staining to quantify apoptotic cell death.
-
Western Blotting: To probe the expression levels of key proteins involved in cell proliferation and apoptosis signaling pathways (e.g., cyclins, CDKs, caspases, Bcl-2 family proteins).
A hypothetical signaling pathway diagram for a compound inducing apoptosis is presented below.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
While specific data on the biological activity of this compound remains scarce, this whitepaper provides a robust and standardized framework for its preliminary screening. The detailed protocols for antiproliferative and antimicrobial assays, along with templates for data presentation and workflow visualization, offer a clear roadmap for researchers. The elucidation of this compound's biological profile through such systematic screening is a crucial first step in determining its potential for future drug development or its toxicological relevance.
References
In Silico Prediction of Ergocristam Receptor Binding: A Technical Guide
Abstract
Ergocristam, a derivative of the ergot alkaloid ergocristine, belongs to a class of compounds known for their complex pharmacology and interaction with a wide array of G-protein coupled receptors (GPCRs). Understanding the receptor binding profile of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. As experimental screening can be resource-intensive, in silico predictive methods offer a powerful, efficient alternative for identifying likely receptor targets and characterizing molecular interactions. This technical guide provides a comprehensive overview of the computational workflows used to predict the receptor binding of this compound, methodologies for experimental validation, and a summary of the known binding affinities of structurally related ergot alkaloids.
Introduction to this compound and its Pharmacological Context
This compound is an ergot alkaloid derivative formed through the inversion of the L-proline configuration in its parent compound, which hinders peptide cyclization.[1] Ergot alkaloids are known to interact with various biogenic amine receptors, including dopaminergic, serotonergic (5-HT), and adrenergic receptor subtypes, owing to the structural similarity of their ergoline (B1233604) ring system to endogenous neurotransmitters.[2] These interactions can result in a range of effects, from agonism and partial agonism to antagonism.[2]
Given the limited publicly available experimental binding data for this compound itself, this guide uses data from its parent compound, ergocristine, and other structurally similar ergot alkaloids like ergotamine and dihydroergocristine, to establish a probable target profile. The primary goal is to outline the predictive process, demonstrating how computational tools can be leveraged to hypothesize binding affinities and guide further experimental validation.
Predicted Receptor Targets and Binding Affinity Data
The primary targets for ergot alkaloids are GPCRs. Based on data from related compounds, this compound is predicted to exhibit significant affinity for several dopamine (B1211576), serotonin, and adrenergic receptors. The following table summarizes known quantitative binding data (Kᵢ in nM) for key ergot alkaloids, which serves as a proxy for predicting this compound's potential interactions.
| Receptor Subtype | Ergotamine Kᵢ (nM) | Other Ergot Alkaloids Kᵢ (nM) | Probable Effect of Ergoline Core |
| Dopamine Receptors | |||
| D₁ | 16 | Bromocriptine: 1627 (Antagonist)[3] | Antagonist/Partial Agonist |
| D₂ | 1.8 | Ergovaline: 6.9[4]; Bromocriptine: 2.5 (Agonist)[3] | Agonist/Partial Agonist |
| D₃ | 1.8 | Dihydroergocryptine: ~30[2] | Agonist/Partial Agonist |
| D₄ | 1.1 | Agonist/Partial Agonist | |
| D₅ | 11 | Agonist/Partial Agonist | |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 1.7 | Agonist | |
| 5-HT₁ₑ | 1.3 | Agonist | |
| 5-HT₁D | 0.5 | Agonist | |
| 5-HT₂ₐ | 1.4 | Ergocristinine: Binding Energy -11.0 kcal/mol[5] | Agonist |
| 5-HT₂ₑ | 0.7 | Agonist | |
| 5-HT₂C | 2.5 | Agonist | |
| 5-HT₆ | 6.8 | Antagonist | |
| 5-HT₇ | 6.2 | Ergotamine acts as an inverse agonist[6] | Inverse Agonist |
| Adrenergic Receptors | |||
| α₁ₐ | 1.1 | Ergocristine: Potent Antagonist[[“]] | Antagonist |
| α₁ₑ | 1.2 | Antagonist | |
| α₁D | 1.1 | Antagonist | |
| α₂ₐ | 0.6 | Ergocristine: Potent Agonist[[“]] | Agonist |
| α₂ₑ | 1.1 | Agonist | |
| α₂C | 1.2 | Agonist |
Note: Data for ergotamine is primarily sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and Wikipedia's compiled data.[1][8] Data for other alkaloids is as cited. The binding profile of this compound is inferred and requires experimental validation.
In Silico Prediction: Methodologies and Workflows
The prediction of ligand-receptor interactions is a cornerstone of computer-aided drug design (CADD). The process can be broadly categorized into structure-based, ligand-based, and machine learning methods.
Structure-Based Drug Design (SBDD): Molecular Docking
When the three-dimensional structure of the target receptor is known (either through crystallography or homology modeling), molecular docking is the primary tool used to predict the binding conformation and affinity of a ligand. The workflow involves preparing the receptor and ligand structures, defining a binding site, running the docking algorithm to generate potential poses, and scoring these poses to estimate binding affinity.
Ligand-Based and Machine Learning Approaches
In the absence of a known receptor structure, ligand-based methods can be employed. These techniques, such as pharmacophore modeling, use the structures of known active ligands to identify the key chemical features responsible for biological activity.[[“]]
More recently, machine learning and deep learning models have emerged as powerful tools. These models are trained on large datasets of known GPCR-ligand interactions and can predict binding affinity based on protein sequence and ligand chemical properties, even without a 3D structure.
Detailed Protocols
Experimental Protocol: Competition Radioligand Binding Assay
This protocol serves to experimentally determine the binding affinity (Kᵢ) of a non-radiolabeled compound (e.g., this compound) by measuring its ability to displace a known radioligand from a target receptor.
1. Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human D₂ dopamine receptor).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine protein concentration using a BCA or Bradford assay.[5]
2. Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound (this compound).
-
For each concentration, prepare triplicate wells. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[5]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes while allowing the unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.[5]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[5]
Computational Protocol: Molecular Docking
This protocol outlines the steps for performing a molecular docking simulation using common molecular modeling software (e.g., UCSF Chimera, AutoDock, Schrödinger Suite).
1. Receptor Preparation:
-
Download the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, generate a homology model using a suitable template.
-
Using molecular visualization software, "clean" the PDB file by removing all non-essential components such as water molecules, co-factors, and existing ligands.
-
Add polar hydrogen atoms and assign partial charges to the receptor atoms (e.g., using the AMBER force field).
-
Repair any missing side chains or loops if necessary. Save the prepared receptor file in a suitable format (e.g., .pdbqt for AutoDock).
2. Ligand Preparation:
-
Obtain or draw the 2D structure of this compound and convert it to a 3D model.
-
Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign partial charges and define the rotatable bonds of the ligand. Save the prepared ligand file.
3. Grid Box Generation:
-
Define the binding site (the "docking box") on the receptor. This is typically centered on the location of the co-crystallized ligand in an experimental structure or a site predicted by binding pocket detection algorithms.
-
The grid box dimensions should be large enough to accommodate the ligand and allow it to rotate and translate freely within the binding site.
4. Docking Simulation:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically search for favorable binding poses of the ligand within the defined grid box.
-
The algorithm will generate multiple possible binding conformations and orientations.
5. Analysis of Results:
-
The docking software will score and rank the generated poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most probable binding mode.
-
Visualize the top-ranked pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the receptor's binding pocket.
Receptor Signaling Pathways
The predicted targets of this compound are predominantly GPCRs, which transduce extracellular signals into intracellular responses via heterotrimeric G proteins.[2] These G proteins are classified into several families (Gₛ, Gᵢ/ₒ, Gᵩ/₁₁, and G₁₂/₁₃) that activate distinct downstream effector pathways. For instance, agonism at a D₂ receptor typically involves Gᵢ coupling, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, activation of an α₁-adrenergic receptor involves Gᵩ coupling, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
Conclusion
While experimental data on this compound remains limited, in silico techniques provide a robust framework for predicting its receptor binding profile. By leveraging data from structurally homologous ergot alkaloids, molecular docking simulations can identify high-probability targets and elucidate specific binding interactions at the atomic level. The methodologies and protocols outlined in this guide demonstrate a clear pathway from computational prediction to experimental validation, forming an integrated approach that can significantly accelerate the characterization of novel compounds and support rational drug design efforts. Future work should focus on obtaining experimental binding data for this compound to validate these predictive models and further refine our understanding of its complex pharmacology.
References
- 1. Ergotamine - Wikipedia [en.wikipedia.org]
- 2. The C-8-S-isomers of ergot alkaloids — a review of biological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ergotamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. consensus.app [consensus.app]
- 8. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for Ergocristam Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of ergocristam from fungal cultures, primarily focusing on Claviceps purpurea, a known producer of various ergot alkaloids. The methodologies outlined below are synthesized from established practices in mycology and analytical chemistry to guide researchers in the isolation, purification, and quantification of this valuable compound.
Fungal Strain and Culture Conditions
The production of this compound is commonly associated with specific strains of the fungus Claviceps purpurea. Successful extraction begins with robust fungal growth and optimal conditions for alkaloid biosynthesis.
Fungal Strain: Claviceps purpurea isolates from sclerotia on rye are often utilized for the production of ergot alkaloids, including this compound, in submerged cultures[1].
Culture Media:
-
Solid Media for initial growth: Potato dextrose agar, wheat seeds, or oat flour are suitable substrates for the laboratory growth of C. purpurea[2].
-
Liquid Media for submerged culture: Specialized fermentation media are typically used to promote alkaloid production. The fermentation process is often biphasic, with an initial phase of rapid growth followed by a phase of alkaloid accumulation[1].
Optimal Growth Conditions:
-
Temperature: The optimal temperature for mycelial growth is around 25°C, with a favorable range of 20-30°C[2].
-
pH: While not explicitly stated for this compound, the pH of the culture medium is a critical parameter that needs to be optimized for specific strains and fermentation processes.
-
Aeration: Adequate aeration is crucial for the growth of the fungus in submerged cultures.
Experimental Protocols
The following protocols detail the steps for submerged cultivation, extraction, and analysis of this compound from Claviceps purpurea cultures.
Protocol for Submerged Culture of Claviceps purpurea
-
Inoculum Preparation:
-
Grow the Claviceps purpurea strain on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is observed.
-
Aseptically transfer a portion of the mycelial mat to a sterile liquid medium to generate a seed culture.
-
Incubate the seed culture on a rotary shaker to ensure homogenous growth.
-
-
Fermentation:
-
Transfer the seed culture to a larger volume of production medium in a fermenter.
-
Maintain the culture at 25°C with controlled aeration and agitation.
-
Monitor the fermentation process, which typically consists of two phases: a rapid growth phase where biomass increases, and a subsequent production phase where alkaloid synthesis is enhanced[1]. This second phase is often characterized by the accumulation of lipids and sterols alongside the alkaloids[1].
-
The fermentation can be carried out for a period ranging from several days to weeks, depending on the strain and conditions.
-
Protocol for Extraction of this compound
This protocol is adapted from methods used for the extraction of ergot alkaloids from various matrices.
-
Harvesting:
-
At the end of the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation. Both the mycelium and the broth may contain the target compound and should be processed.
-
-
Extraction from Fungal Mycelium:
-
Lyophilize (freeze-dry) the fungal mycelium to remove water.
-
Grind the dried mycelium into a fine powder to increase the surface area for extraction.
-
Suspend the powdered mycelium in an extraction solvent. A commonly used solvent system for ergot alkaloids is a mixture of acetonitrile (B52724) and water (e.g., 84:16 v/v) containing a buffer such as ammonium (B1175870) carbonate to maintain an alkaline pH (e.g., pH 8.5)[3][4][5].
-
Agitate the suspension for a sufficient period (e.g., 30 minutes to 1 hour) on a shaker at room temperature[3][4].
-
-
Extraction from Culture Broth (Supernatant):
-
The culture broth can be subjected to liquid-liquid extraction or solid-phase extraction (SPE).
-
For liquid-liquid extraction, adjust the pH of the broth to be alkaline and extract with a non-polar organic solvent.
-
For SPE, pass the broth through a suitable cartridge (e.g., a reversed-phase C18 column) that can retain the this compound.
-
-
Initial Separation and Cleanup:
-
After extraction from the mycelium, separate the solid material from the solvent by filtration or centrifugation.
-
The resulting extract can be further purified using specialized cleanup columns, such as Mycosep 150 Ergot columns, to remove interfering substances[3][4].
-
For SPE cleanup, the primary extract is acidified and passed through a reversed-phase column[6][7]. The column is then washed, and the this compound is eluted with an appropriate solvent[6][7].
-
Protocol for Quantification of this compound
Accurate quantification is essential for determining the yield and purity of the extracted this compound.
-
Analytical Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of ergot alkaloids[3][4][5]. Ultra-Performance Liquid Chromatography (UPLC) with a diode array UV detector can also be used for qualitative analysis[8].
-
Sample Preparation:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., the mobile phase used for HPLC).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of ergot alkaloids[3][4].
-
Mobile Phase: A gradient of acetonitrile and water with additives like ammonium carbonate is commonly employed.
-
Detection: Mass spectrometry detection is set to monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragments.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Data Presentation
To facilitate the comparison of extraction efficiencies and yields, all quantitative data should be summarized in a structured table.
| Parameter | Extraction from Mycelium | Extraction from Broth | Combined Yield | Purity (%) |
| This compound Yield (mg/L of culture) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Extraction Efficiency (%) | [Insert Value] | [Insert Value] | ||
| Optimal Solvent System | [e.g., ACN:H₂O (84:16)] | [e.g., Ethyl Acetate] | ||
| Optimal pH for Extraction | [Insert Value] | [Insert Value] |
Visualization
Experimental Workflow for this compound Extraction
The following diagram illustrates the overall workflow from fungal culture to the analysis of this compound.
Caption: Workflow for this compound extraction from fungal culture.
This compound Biosynthesis Pathway
Detailed information on the specific biosynthetic pathway of this compound, a complex ergot alkaloid, is not as readily available as that for primary metabolites like ergosterol. The biosynthesis of ergot alkaloids is a multi-enzymatic process involving several gene clusters. A simplified, conceptual diagram is presented below to illustrate the general flow from primary metabolism to the complex alkaloid structure.
Caption: Conceptual pathway of this compound biosynthesis.
References
- 1. Production of peptide ergot alkaloids in submerged culture by three isolates of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claviceps purpurea - Wikipedia [en.wikipedia.org]
- 3. An analytical method for the quantitation (20-8,000 ppb) of Ergot Alkaloids in Wheat grain. protocol v1 [protocols.io]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Use of Solid-Phase Extraction To Determine Ergosterol Concentrations in Plant Tissue Colonized by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-tandem mass spectrometry characterization of this compound degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Ergocristam from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristam, an ergot alkaloid produced by fungi of the Claviceps genus, is a contaminant of concern in various agricultural commodities, particularly cereal grains and their derived products. Due to its potential toxicity, sensitive and reliable methods for its detection and quantification in complex matrices such as animal feed, grain, and biological samples are crucial for food safety and toxicological studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex sample extracts prior to chromatographic analysis. This document provides detailed application notes and experimental protocols for the solid-phase extraction of this compound.
Sorbent Selection and Principles
The choice of SPE sorbent is critical for achieving optimal recovery and cleanup. The selection depends on the physicochemical properties of this compound and the nature of the sample matrix. This compound is a basic compound, which allows for multiple retention mechanisms to be exploited.
-
Strong Cation-Exchange (SCX): At a pH below its pKa, this compound is positively charged and can be strongly retained on a negatively charged SCX sorbent. This allows for rigorous washing with organic solvents to remove matrix interferences. Elution is achieved by increasing the pH to neutralize the analyte, disrupting the ionic interaction.[1]
-
Reversed-Phase (C18): C18 sorbents are a common choice for the extraction of a broad range of mycotoxins from various matrices.[2][3] The retention mechanism is based on hydrophobic interactions between the nonpolar C18 stationary phase and the analyte.
-
Polymeric Sorbents (e.g., Oasis HLB): These sorbents offer a combination of reversed-phase and ion-exchange characteristics, providing good retention for a wide range of compounds, including both polar and nonpolar analytes.[4] They often have higher binding capacity and are stable across a wider pH range compared to silica-based sorbents.[5]
-
Immunoaffinity Chromatography (IAC): IAC columns utilize antibodies specific to the target analyte or a group of structurally related compounds. This high specificity results in very clean extracts with minimal matrix effects.
Quantitative Data Summary
The following table summarizes the performance data for the solid-phase extraction of this compound and related ergot alkaloids from various complex matrices using different SPE methods.
| Matrix | SPE Sorbent/Method | Analyte(s) | Recovery (%) | LOD | LOQ | Reference |
| Wheat | Strong Cation-Exchange (SPE disk) | Ergocristine & other ergot alkaloids | 88.1 (mean) | <5 ng/g | <20 ng/g | [1] |
| Rye Flour | Dispersive SPE with C18 | Ergocristine & other ergot alkaloids | Not specified | Not specified | Not specified | [2] |
| Cereal Production Chains | Dispersive SPE with C18 | Ergocristine & other ergot alkaloids | Validation across 5 matrices | - | - | [2] |
Experimental Protocols
This section provides a detailed protocol for the solid-phase extraction of this compound from wheat using a strong cation-exchange (SCX) SPE disk. This method is effective for cleaning up complex grain matrices.
Protocol 1: Strong Cation-Exchange (SCX) SPE of this compound from Wheat
This protocol is adapted from a method for the determination of ergot alkaloids in wheat.[1]
1. Sample Preparation and Extraction
-
Homogenize the wheat sample to a fine powder.
-
Weigh 25 g of the homogenized sample into a suitable flask.
-
Add 100 mL of extraction solvent (methanol/0.25% concentrated H₃PO₄, 40:60, v/v, pH 2.2).
-
Shake vigorously for 60 minutes.
-
Filter the extract through Whatman No. 4 filter paper.
-
Dilute 4.0 mL of the sample extract with 4.0 mL of 0.25% concentrated H₃PO₄.
2. Solid-Phase Extraction (SPE) Procedure
-
SPE Device: Strong Cation-Exchange SPE Disk
-
Conditioning: Condition the SCX SPE disk with 2.0 mL of methanol (B129727) followed by 2.0 mL of 0.25% concentrated H₃PO₄.
-
Loading: Load the diluted sample extract onto the SPE disk at a flow rate of approximately 2 mL/min.
-
Washing: Wash the disk with 1.0 mL of the extraction solvent (methanol/0.25% concentrated H₃PO₄, 40:60, v/v). Discard the wash.
-
Drying: Dry the SPE disk under vacuum for 3 minutes to remove residual solvent.
-
Elution: Elute the ergot alkaloids with 1.0 mL of elution solvent (methanol/0.05M phosphate (B84403) buffer, pH 9, 60:40, v/v) into a collection vial.
3. Post-Elution Processing
-
The eluate can be directly analyzed by LC-MS/MS or other suitable analytical techniques.
-
If necessary, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the analytical instrument.
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase extraction of this compound.
Strong Cation-Exchange (SCX) SPE Mechanism
Caption: Principle of this compound retention and elution on an SCX sorbent.
References
- 1. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergot alkaloids: comparison of extraction efficiencies for their monitoring in several cereal-solvent combinations by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: Synthesis and Application of a Deuterated Ergocristam Internal Standard for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, which can contaminate various cereal grains. Ergocristam, a lactam ergot alkaloid, has been identified in the sclerotia of Claviceps purpurea[1]. Accurate quantification of such compounds is crucial for food safety, toxicological studies, and pharmaceutical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of mycotoxins. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.
This application note details a proposed methodology for the synthesis of a deuterated this compound internal standard (this compound-d3) and its application in a quantitative LC-MS/MS workflow.
Principle of the Method
The quantitative analysis of this compound is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled analog of the analyte, in this case, this compound-d3, is added to the sample at the beginning of the analytical process. This internal standard co-elutes with the native this compound and exhibits similar ionization and fragmentation behavior in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample losses occur during preparation or if matrix components suppress or enhance the ion signal.
Proposed Synthesis of this compound-d3 Internal Standard
Step 1: N6-Demethylation of Ergocristine (B1195469)
The initial step involves the selective removal of the methyl group at the N6 position of the ergoline (B1233604) ring of ergocristine. This can be achieved through an iron-catalyzed N-dealkylation reaction[2].
-
Reactants: Ergocristine, Iron(II) catalyst (e.g., iron(II) chloride), and an appropriate oxidant.
-
Procedure: Ergocristine is dissolved in a suitable organic solvent and reacted with the iron catalyst and oxidant under controlled temperature and reaction time to yield norergocristine.
-
Purification: The resulting norergocristine is purified from the reaction mixture using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Step 2: N6-Remethylation with Deuterated Iodomethane
The purified norergocristine is then remethylated using a deuterated methylating agent to introduce the stable isotope label.
-
Reactants: Norergocristine, ¹³CD₃-Iodomethane (or CD₃I).
-
Procedure: The N6-demethylated precursor is reacted with ¹³CD₃-Iodomethane in the presence of a suitable base to facilitate the methylation reaction, yielding ¹³CD₃-ergocristine[2].
-
Purification: The final deuterated ergocristine product is purified using preparative HPLC to separate it from any unreacted starting material and byproducts.
Step 3: Conversion to this compound-d3
The final step involves the conversion of the deuterated ergocristine to deuterated this compound. This compound is the lactam analog of ergocristine[1]. This transformation can be achieved through a lactamization reaction, although the specific conditions would need to be optimized.
Experimental Protocols
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from complex matrices such as cereal grains.
-
Homogenization: Homogenize a representative sample of the material to a fine powder.
-
Spiking: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube and spike with a known concentration of the this compound-d3 internal standard solution.
-
Extraction: Add 10 mL of an acetonitrile (B52724)/water mixture (e.g., 84:16, v/v) and shake vigorously for 1 minute.
-
Salting-out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at ≥ 5000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm) is suitable for the separation of ergot alkaloids.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is typically used to achieve good separation.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its deuterated internal standard must be optimized. Based on the known fragmentation of similar ergopeptines, the protonated molecule [M+H]⁺ is selected as the precursor ion. Common product ions for ergot alkaloids result from the fragmentation of the lysergic acid moiety[3][4].
-
Data Presentation
Table 1: Proposed MRM Transitions for this compound and this compound-d3
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) |
| This compound | 610.3 | 223.1 | 268.1 |
| This compound-d3 | 613.3 | 226.1 | 271.1 |
Note: These are proposed transitions based on the fragmentation of ergocristine and related ergot alkaloids. The optimal transitions should be determined experimentally.
Table 2: Representative LC-MS/MS Method Validation Data for Ergot Alkaloid Analysis
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/kg |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Note: This data is representative of typical validation results for the analysis of ergot alkaloids in cereal matrices and should be established specifically for this compound.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
References
Application Notes and Protocols for Ergocristam Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristam, an ergot alkaloid derivative, is a molecule of significant interest in pharmaceutical research and toxicology.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility and thermal lability of many alkaloids, including this compound, direct GC-MS analysis is often challenging.[2] Derivatization is a chemical modification technique used to convert non-volatile compounds into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis. This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization method, to facilitate its analysis by GC-MS.
Silylation involves the replacement of active hydrogen atoms in functional groups such as hydroxyl (-OH), amine (-NH), and amide (-CONH) with a trimethylsilyl (B98337) (TMS) group.[3] This process reduces the polarity and increases the volatility of the analyte.[4] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly employed for this purpose.[5]
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly employed for the analysis of ergot alkaloids, GC-MS following derivatization offers high chromatographic resolution and can be a valuable alternative or complementary technique.[2][6][7]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the silylation of this compound and its subsequent analysis by GC-MS.
Materials and Reagents
-
This compound standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Nitrogen gas (high purity)
-
GC-MS vials (2 mL) with inserts
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation and Derivatization Protocol
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or acetonitrile (B52724) at a concentration of 1 mg/mL. From the stock solution, prepare working solutions at desired concentrations (e.g., 10, 50, 100 µg/mL).
-
Drying: Transfer a known volume (e.g., 100 µL) of the this compound working solution into a GC-MS vial insert and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.
-
Derivatization Reaction:
-
To the dried this compound residue, add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 50 µL of MSTFA to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heat the vial in a heating block or oven at 70°C for 60 minutes to facilitate the derivatization reaction.
-
-
Cooling and Analysis: After the incubation period, allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of silylated alkaloids. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-700 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of the trimethylsilyl (TMS) derivative of this compound. The exact retention time and mass fragments may vary slightly depending on the specific instrumentation and analytical conditions.
| Compound | Derivatization Reagent | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound-TMS | MSTFA | 15 - 25 | Molecular ion (M+), [M-15]+, and other characteristic fragments |
Diagrams
This compound Derivatization and GC-MS Analysis Workflow
Caption: Workflow for this compound derivatization and GC-MS analysis.
Signaling Pathway of Silylation Reaction
Caption: General reaction scheme for the silylation of this compound.
References
Application Note & Protocol: Developing a Cell-Based Assay for Ergocristam Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergocristam is a derivative of the ergot alkaloid ergocristine.[1] Ergot alkaloids are known for their complex pharmacology, often interacting with a variety of G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, and dopaminergic receptors.[2][3][4] Ergocristine, the parent compound of this compound, has been shown to act as a partial agonist or antagonist at these receptors.[2] Specifically, it has been identified as an alpha-2 adrenoceptor agonist and an alpha-1 adrenoceptor antagonist.[5] This diverse receptor activity profile suggests that this compound may have complex and potent biological effects.
This application note provides detailed protocols for developing and implementing cell-based assays to characterize the activity of this compound. The described assays are designed to determine the potency and efficacy of this compound at key receptor families, providing a foundational understanding of its mechanism of action. The protocols focus on measuring second messenger modulation (cAMP and intracellular calcium) and are adaptable for high-throughput screening.
Principle of the Assays
The proposed assays utilize engineered cell lines that stably or transiently express specific human adrenergic, dopaminergic, or serotonergic receptors. The functional activity of this compound is determined by measuring its effect on the downstream signaling pathways activated by these receptors upon ligand binding.
-
cAMP Modulation Assay: For receptors coupled to Gs or Gi proteins, activation leads to an increase or decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, respectively. This assay quantifies changes in cAMP concentration in response to this compound.
-
Calcium Flux Assay: For receptors coupled to Gq proteins, activation stimulates the release of intracellular calcium (Ca2+). This assay measures transient changes in intracellular Ca2+ concentration upon treatment with this compound.[6][7]
Signaling Pathways Overview
The following diagram illustrates the general signaling pathways targeted by these assays.
Caption: General G-Protein Coupled Receptor Signaling Pathways.
Experimental Protocols
General Cell Culture
-
Cell Lines: Use commercially available cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells). Examples include cell lines expressing α1-adrenergic, α2-adrenergic, D2-dopaminergic, or 5-HT2A serotonergic receptors.[8]
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418 or hygromycin) to maintain receptor expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: cAMP Modulation Assay
This protocol is suitable for assessing this compound's activity on Gs-coupled (e.g., β-adrenergic) and Gi-coupled (e.g., α2-adrenergic, D2-dopaminergic) receptors.
Materials:
-
Receptor-expressing cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Reference agonist and antagonist for the specific receptor
-
Forskolin (for Gi-coupled assays)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White, opaque 384-well microplates
Workflow Diagram:
Caption: cAMP Modulation Assay Workflow.
Procedure:
-
Cell Plating: Seed the receptor-expressing cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare dilutions of a known reference agonist and antagonist.
-
Agonist Mode:
-
Remove the culture medium and add the diluted this compound or reference agonist to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Pre-incubate the cells with diluted this compound or reference antagonist for 15-30 minutes.
-
Add a fixed concentration (e.g., EC80) of a reference agonist to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Calculate the percent activation (for agonists) or inhibition (for antagonists) relative to control wells.
-
Plot the data using a non-linear regression model to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 2: Calcium Flux Assay
This protocol is suitable for assessing this compound's activity on Gq-coupled receptors (e.g., α1-adrenergic, 5-HT2A serotonergic).[6][7]
Materials:
-
Receptor-expressing cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Reference agonist and antagonist for the specific receptor
-
Black, clear-bottom 384-well microplates
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Workflow Diagram:
Caption: Calcium Flux Assay Workflow.
Procedure:
-
Cell Plating: Seed the receptor-expressing cells into a black, clear-bottom 384-well plate at a density of 10,000-20,000 cells per well. Incubate for 24 hours.
-
Dye Loading:
-
Remove the culture medium.
-
Add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition and Measurement:
-
Place the cell plate into a fluorescent kinetic plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Use the instrument's integrated fluidics to add the diluted this compound or control compounds.
-
Immediately begin kinetic measurement of fluorescence for 60-180 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Calculate the percent activation (for agonists) or inhibition (for antagonists) relative to control wells.
-
Plot the data using a non-linear regression model to determine EC50 or IC50 values.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison of this compound's activity across different receptors.
Table 1: Agonist Activity of this compound
| Receptor Target | Assay Type | Parameter | This compound Value (M) | Reference Agonist | Reference Agonist Value (M) |
| α2A-Adrenergic | cAMP | EC50 | Value | UK 14,304 | Value |
| D2-Dopaminergic | cAMP | EC50 | Value | Quinpirole | Value |
| 5-HT2A-Serotonergic | Calcium Flux | EC50 | Value | Serotonin | Value |
Table 2: Antagonist Activity of this compound
| Receptor Target | Assay Type | Parameter | This compound Value (M) | Reference Antagonist | Reference Antagonist Value (M) |
| α1A-Adrenergic | Calcium Flux | IC50 | Value | Prazosin | Value |
| D2-Dopaminergic | cAMP | IC50 | Value | Haloperidol | Value |
| 5-HT2A-Serotonergic | Calcium Flux | IC50 | Value | Ketanserin | Value |
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the in vitro pharmacological profile of this compound. By employing cell-based assays that measure key second messenger signals, researchers can efficiently determine the potency and efficacy of this compound at adrenergic, dopaminergic, and serotonergic receptors. This information is critical for understanding its mechanism of action and guiding further drug development efforts. The use of standardized protocols and clear data presentation will ensure the generation of high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ergocristine Reference Standard [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. CAS 511-08-0: Ergocristine | CymitQuimica [cymitquimica.com]
- 5. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. revvity.com [revvity.com]
Application Notes and Protocols: Ergocristam Receptor Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergot alkaloids, a class of mycotoxins produced by fungi of the genus Claviceps, are known for their complex pharmacology, interacting with a wide range of neurotransmitter receptors. Ergocristam is an ergot alkaloid derivative.[1] Due to the limited availability of specific binding data for this compound, this document will focus on the well-characterized binding profile of its parent compound, ergocristine (B1195469), as a representative member of this class. Ergocristine and other ergot alkaloids exhibit significant affinity for dopaminergic, serotonergic, and adrenergic receptors, acting as agonists, partial agonists, or antagonists.[2][[“]] Understanding the receptor binding affinity of these compounds is crucial for drug discovery and development, as well as for toxicological assessments.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4] These assays measure the displacement of a specific high-affinity radioligand by a test compound, allowing for the determination of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity. This document provides detailed protocols for performing competitive radioligand binding assays to determine the affinity of ergocristine for key G protein-coupled receptors (GPCRs): dopamine (B1211576) D₂, serotonin (B10506) 5-HT₂ₐ, and α₁-adrenergic receptors.
Data Presentation: Ergocristine Receptor Binding Affinities
The following table summarizes the reported binding affinities (Kᵢ) of ergocristine for various human and rodent receptors. It is important to note that binding affinities can vary depending on the experimental conditions, tissue preparation, and radioligand used.
| Receptor Family | Receptor Subtype | Species | Kᵢ (nM) |
| Dopamine | D₂ | Bovine | ~2.5 |
| D₃ | Bovine | ~5.0 | |
| Serotonin | 5-HT₁ₐ | Human | 1.9 |
| 5-HT₁ₑ | Human | Low Affinity | |
| 5-HT₂ₐ | Rat | 1.1 | |
| 5-HT₂ₑ | Human | 0.7 | |
| Adrenergic | α₁ₐ | Rat | 1.2 |
| α₁ₑ | Rat | 1.8 | |
| α₂ₐ | Human | 0.6 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
These protocols describe competitive radioligand binding assays using cell membranes expressing the target receptors.
General Materials and Reagents
-
Cell Membranes: CHO-K1 or HEK-293 cells stably expressing the human receptor of interest (Dopamine D₂, Serotonin 5-HT₂ₐ, or α₁-Adrenergic).
-
Radioligands:
-
[³H]-Spiperone for Dopamine D₂ receptors.
-
[³H]-Ketanserin or [³H]-LSD for Serotonin 5-HT₂ₐ receptors.
-
[³H]-Prazosin for α₁-Adrenergic receptors.
-
-
Test Compound: Ergocristine (or this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Ligand:
-
Haloperidol (10 µM) for Dopamine D₂ assays.
-
Mianserin (10 µM) for Serotonin 5-HT₂ₐ assays.
-
Phentolamine (10 µM) for α₁-Adrenergic assays.
-
-
96-well Microplates.
-
Glass Fiber Filters (e.g., GF/B or GF/C, pre-treated with 0.5% polyethyleneimine).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Cell Harvester.
Experimental Workflow Diagram
Detailed Protocol: Dopamine D₂ Receptor Binding Assay
-
Preparation:
-
Prepare serial dilutions of ergocristine in assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a working solution of [³H]-Spiperone in assay buffer. The final concentration in the assay should be approximately the K₋ value (typically 0.1-0.3 nM).[5]
-
Prepare the cell membrane suspension in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of the ergocristine dilution or assay buffer.
-
100 µL of the diluted cell membrane suspension.
-
-
Initiate the binding reaction by adding 50 µL of the [³H]-Spiperone working solution to all wells. The final assay volume is 250 µL.
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Detailed Protocol: Serotonin 5-HT₂ₐ Receptor Binding Assay
-
Preparation:
-
Follow the same serial dilution preparation for ergocristine as in the D₂ assay.
-
Prepare a working solution of [³H]-Ketanserin in assay buffer. The final concentration should be near its K₋ (typically 0.5-1.0 nM).
-
Prepare the cell membrane suspension to a final protein concentration of 50-100 µg per well.
-
-
Assay:
-
To each well, add:
-
50 µL of assay buffer (total binding) or 10 µM Mianserin (non-specific binding).
-
50 µL of the ergocristine dilution or assay buffer.
-
100 µL of the membrane suspension.
-
-
Start the reaction by adding 50 µL of the [³H]-Ketanserin solution.
-
Incubate at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Follow the same filtration and counting procedure as described for the D₂ receptor assay.
-
Detailed Protocol: α₁-Adrenergic Receptor Binding Assay
-
Preparation:
-
Prepare serial dilutions of ergocristine.
-
Prepare a working solution of [³H]-Prazosin in assay buffer. The final concentration should be near its K₋ (typically 0.1-0.3 nM).
-
Prepare the cell membrane suspension to a final protein concentration of 20-40 µg per well.
-
-
Assay:
-
To each well, add:
-
50 µL of assay buffer (total binding) or 10 µM Phentolamine (non-specific binding).
-
50 µL of the ergocristine dilution or assay buffer.
-
100 µL of the membrane suspension.
-
-
Initiate the reaction by adding 50 µL of the [³H]-Prazosin solution.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Follow the same filtration and counting procedure as described for the D₂ receptor assay.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the NSB ligand) from the total binding (counts in the absence of the NSB ligand).
-
Plot the percentage of specific binding against the logarithm of the ergocristine concentration.
-
Determine the IC₅₀ value (the concentration of ergocristine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K₋)
Where:
-
[L] is the concentration of the radioligand.
-
K₋ is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways
Ergocristine interacts with GPCRs that couple to various intracellular signaling pathways. The diagrams below illustrate the canonical signaling cascades for the receptor types discussed.
References
- 1. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]
- 3. consensus.app [consensus.app]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting Peak Tailing of Ergocristam in Reverse-Phase HPLC: A Technical Guide
Welcome to the technical support center for troubleshooting chromatographic issues related to Ergocristam analysis. This guide provides in-depth solutions and frequently asked questions (FAQs) to address the common challenge of peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve asymmetrical peak shapes, ensuring accurate and reproducible results.
FAQs: Quick Solutions for Common Problems
Q1: What is the most common cause of this compound peak tailing in RP-HPLC?
A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does mobile phase pH affect this compound peak shape?
A2: Mobile phase pH is a critical factor. Since this compound is a basic compound (structurally similar to ergotamine with a pKa of ~8.75), at a mobile phase pH close to its pKa, it will exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[1] Operating at a pH well below the pKa (e.g., pH 3-4) can protonate the molecule, but this can also increase interactions with ionized silanols. Conversely, a higher pH can suppress silanol ionization but may affect the retention and stability of this compound.
Q3: Can the choice of organic solvent influence peak tailing?
A3: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can impact peak shape. Acetonitrile and methanol (B129727) have different elution strengths and can engage in different interactions with the analyte and stationary phase.[3][4][5] For basic compounds, methanol has been reported to sometimes provide better peak shapes than acetonitrile due to its protic nature, which can help to shield silanol groups.
Q4: What is an acceptable USP tailing factor?
A4: An ideal USP tailing factor is 1.0, indicating a perfectly symmetrical peak. A value between 0.9 and 1.2 is generally considered ideal.[1] Values above 1.5 suggest significant tailing that requires troubleshooting.[1][2]
Troubleshooting Guide: A Step-by-Step Approach
Peak tailing can originate from various sources within the HPLC system. This guide provides a systematic approach to identify and resolve the issue.
Diagram of the Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound peak tailing.
Step 1: Evaluate Column Performance
Secondary interactions with the stationary phase are a primary cause of peak tailing for basic compounds like this compound.
-
Problem: Active silanol groups on the silica (B1680970) backbone of the C18 column interact with the basic nitrogen atoms in the this compound structure.
-
Solution:
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns that are well end-capped will have fewer free silanol groups available for secondary interactions.
-
Consider Alternative Stationary Phases: If tailing persists, consider using a column with a different stationary phase, such as a polar-embedded or a hybrid silica column, which can provide better peak shapes for basic analytes.
-
Column Flushing: Aggressive flushing of the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol) can help remove strongly retained compounds that may be contributing to peak distortion.
-
Step 2: Optimize Mobile Phase Composition
The mobile phase composition, particularly its pH and the presence of additives, can significantly impact peak shape.
-
Problem: The mobile phase pH is close to the pKa of this compound, or there is insufficient buffering to control silanol interactions.
-
Solutions:
-
pH Adjustment: For basic compounds, lowering the mobile phase pH to a range of 3-4 can protonate the silanol groups, reducing their interaction with the protonated basic analyte. However, be mindful of the column's pH stability.
-
Mobile Phase Additives:
-
Acidic Additives: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate silanol groups and improve peak shape. A typical starting concentration is 0.1% (v/v).
-
Basic Additives (Silanol Blockers): Adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites. A concentration of 0.1-0.5% (v/v) is often effective.
-
-
Buffer Concentration: The concentration of the buffer in the mobile phase can influence peak shape. Increasing the buffer concentration can sometimes improve peak symmetry by masking residual silanol effects.[6][7]
-
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing (Hypothetical Data)
| Mobile Phase pH | USP Tailing Factor (Tf) | Observations |
| 7.0 | 2.1 | Significant tailing |
| 5.5 | 1.8 | Moderate tailing |
| 4.0 | 1.4 | Improved symmetry |
| 3.0 | 1.1 | Good peak shape |
Table 2: Influence of Mobile Phase Additives on this compound Peak Tailing (Hypothetical Data)
| Additive (in Acetonitrile/Water) | USP Tailing Factor (Tf) | Observations |
| None (pH 5.5) | 1.8 | Moderate tailing |
| 0.1% Formic Acid (pH ~2.8) | 1.2 | Significantly improved symmetry |
| 0.1% Triethylamine (pH adjusted to 7.0) | 1.3 | Good peak shape, potential for altered selectivity |
Step 3: Assess Sample and Injection Parameters
Issues related to the sample itself or the injection process can also lead to peak distortion.
-
Problem: Column overload or a mismatch between the sample solvent and the mobile phase.
-
Solutions:
-
Sample Concentration and Injection Volume: Injecting too much sample can lead to column overload and result in fronting or tailing. Reduce the concentration of the sample or the injection volume to see if the peak shape improves.
-
Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion. If this compound has low solubility in the mobile phase, use the weakest solvent possible that still provides adequate solubility. Given that Ergocristine is insoluble in water, a mixture of the mobile phase organic solvent and water is a good starting point for the sample solvent.
-
Step 4: Inspect HPLC System Hardware
Extra-column band broadening can contribute to peak asymmetry.
-
Problem: Dead volumes in the system or a compromised column.
-
Solutions:
-
Check Fittings and Tubing: Ensure all fittings are properly tightened and that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.
-
Inspect the Column Inlet: A void at the head of the column or a partially blocked inlet frit can cause peak splitting or tailing. Reversing and flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit may resolve the issue.
-
Detailed Experimental Protocol: A Starting Point for this compound Analysis
This protocol provides a robust starting point for the reverse-phase HPLC analysis of this compound, designed to minimize peak tailing.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a high-purity, end-capped column is recommended)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
Diagram of the Analytical Workflow
Caption: A typical workflow for the HPLC analysis of this compound.
By following this structured troubleshooting guide and utilizing the provided experimental protocol as a starting point, researchers can effectively address and mitigate the issue of this compound peak tailing, leading to more reliable and accurate analytical results.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ergocristam Ionization for Mass Spectrometry
Welcome to the technical support center for the analysis of ergocristam using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the ionization of this compound for mass spectrometric analysis.
Problem: Low or No this compound Signal
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Source Parameters | Optimize key electrospray ionization (ESI) parameters. Start with the values in the table below and adjust systematically. For example, vary the cone voltage to find the optimal value for this compound, as this can significantly impact ion transmission and fragmentation.[1] |
| Improper Sample Preparation | Ensure complete extraction of this compound from the sample matrix. Acetonitrile-based extraction solvents are commonly used for ergot alkaloids.[2][3] Consider a dispersive solid-phase extraction (dSPE) or solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[2][4] |
| Matrix Effects | The sample matrix can suppress the ionization of this compound. To diagnose this, perform a post-extraction spike of a known amount of this compound into a blank matrix extract and compare the signal to the same amount in a pure solvent. If suppression is observed, improve the sample cleanup, dilute the sample, or use a matrix-matched calibration curve.[5] |
| Incorrect Mobile Phase Composition | For liquid chromatography-mass spectrometry (LC-MS), the mobile phase composition at the point of elution is critical. Ensure the mobile phase is compatible with ESI. Acidic mobile phases, such as those containing 0.1% formic acid, can facilitate protonation in positive ion mode.[6] |
| Instrument Contamination | Contaminants in the LC system or mass spectrometer can lead to ion suppression. Flush the system with an appropriate cleaning solution. Check for background ions that may indicate contamination. |
Problem: Poor Peak Shape in LC-MS
| Possible Cause | Suggested Solution |
| Inappropriate LC Column | A C18 column is commonly used for the separation of ergot alkaloids.[6] However, depending on the sample matrix, a different column chemistry may be required. |
| Suboptimal Gradient Elution | Optimize the gradient profile to ensure this compound is eluted in a sharp peak. A shallow gradient around the elution time of this compound can improve peak shape. |
| Sample Overload | Injecting too much sample can lead to broad or fronting peaks. Reduce the injection volume or dilute the sample. |
Problem: Presence of Adduct Ions
| Possible Cause | Suggested Solution |
| Contamination with Salts | The presence of sodium ([M+Na]+) and potassium ([M+K]+) adducts is common in ESI. Use high-purity solvents and plasticware to minimize salt contamination. The addition of a small amount of formic acid to the mobile phase can promote the formation of the protonated molecule ([M+H]+) over salt adducts. |
| Solvent Adducts | Adducts with solvent molecules (e.g., [M+CH3CN+H]+) can sometimes be observed. Optimize desolvation parameters such as gas flow and temperature to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion ESI-MS/MS?
A1: this compound is an epimer of ergocristine. Therefore, their mass spectral characteristics are very similar. For ergocristine, the protonated molecule ([M+H]+) is observed at m/z 610. Common product ions result from the fragmentation of the peptide portion of the molecule. A characteristic fragment is often observed at m/z 348.
Data Presentation
Table 1: Recommended Starting ESI Parameters for this compound Analysis
| Parameter | Recommended Starting Value | Notes |
| Ionization Mode | Positive | This compound contains basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray. |
| Cone Voltage | 20 - 50 V | This is a critical parameter to optimize for this compound. Higher voltages can induce in-source fragmentation.[1] |
| Desolvation Gas Flow | 600 - 800 L/hr | Typically nitrogen. Adjust for efficient solvent evaporation. |
| Desolvation Temperature | 350 - 500 °C | Higher temperatures can improve desolvation but may cause thermal degradation of the analyte. |
| Nebulizer Pressure | 30 - 60 psi | Optimize for a stable spray and good sensitivity. |
Table 2: Common Adducts Observed in ESI-MS
| Adduct Ion | Mass Shift (from [M+H]+) | Common Source |
| [M+Na]+ | +21.98 | Glassware, solvents, buffers |
| [M+K]+ | +37.96 | Glassware, solvents, buffers |
| [M+NH4]+ | +17.03 | Ammonium-based buffers or additives |
| [M+CH3CN+H]+ | +42.03 | Acetonitrile in the mobile phase |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Cereal Grains
-
Homogenization: Grind the cereal sample to a fine powder.
-
Extraction:
-
To 5 g of the homogenized sample, add 20 mL of an extraction solvent (e.g., acetonitrile/water 84:16 v/v with 0.1% formic acid).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the supernatant to a microcentrifuge tube containing a dSPE salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride).
-
Vortex for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.[6]
-
Protocol 2: LC-MS/MS Method for this compound Quantification
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Tandem quadrupole mass spectrometer
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
Quantifier: Monitor the transition from the precursor ion (m/z 610) to a specific product ion.
-
Qualifier: Monitor a second transition from the precursor ion to another product ion for confirmation.
-
Visualizations
Caption: Troubleshooting workflow for low or no this compound signal.
Caption: Logical steps to mitigate adduct ion formation in ESI-MS.
References
Preventing Ergocristam degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ergocristam. The following information is intended to help prevent its degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing degradation/epimerization. What are the most likely causes?
A1: this compound, like other ergot alkaloids, is sensitive to several factors during sample preparation. The most common causes of degradation and epimerization are:
-
Temperature: Elevated temperatures can lead to degradation and epimerization.[1][2][3][4] Storing samples at room temperature for even a few hours can result in epimerization.[1]
-
Light: Exposure to light, particularly UV light, can cause degradation and influence the epimeric ratio.[4]
-
pH: Alkaline conditions are known to promote the epimerization of ergot alkaloids.[4] While acidic conditions might be used in some extraction protocols, the overall pH of the sample solution is a critical factor to control.
-
Solvents: Protic solvents (e.g., methanol, water) can influence the epimerization of this compound, especially when combined with heat.[4]
Q2: What are the ideal storage conditions for this compound stock solutions and prepared samples?
A2: To ensure the stability of your this compound samples, adhere to the following storage recommendations:
-
Long-term storage: Stock solutions should be stored at -20°C or below in a non-protic solvent like acetonitrile.[1][5]
-
Short-term storage: Prepared samples and extracts should be analyzed on the same day they are prepared. If immediate analysis is not possible, store them at temperatures below ambient, such as in a freezer, for no more than four days.[1] For overnight storage, 4°C may be acceptable for some matrices, but significant epimerization has been observed after 14 days at this temperature.[5]
-
Light protection: Always use amber vials or protect your samples from light to prevent photodegradation.[1]
Q3: I'm seeing extra peaks in my chromatogram. What could they be?
A3: Extra peaks in your chromatogram when analyzing this compound could be due to several factors:
-
Epimers: this compound can exist as two epimers, the (R)-epimer and the biologically inactive (S)-epimer (ergocristinine).[6] Improper sample handling (e.g., exposure to heat or alkaline pH) can cause a shift in the epimeric ratio, leading to the appearance or increase of the epimer peak.
-
Degradation Products: Exposure to harsh conditions can lead to the formation of various degradation products. For instance, in the presence of methanol, methanolytic products can form.
-
Matrix Interference: If your sample cleanup is insufficient, components from the sample matrix can co-elute and appear as extra peaks.
Q4: Can I heat my sample to increase solubility or evaporate the solvent?
A4: Heating this compound samples should be avoided whenever possible. Heat can decrease the concentration of this compound and promote the formation of the S-epimer.[4] For example, baking at 190°C has been shown to cause 2-30% degradation of ergot alkaloids.[6][7] If solvent evaporation is necessary, it is best to use a gentle stream of nitrogen at a low temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: Use of high temperatures or prolonged exposure to light. | Perform extraction at room temperature or below, and protect samples from light by using amber glassware or covering with aluminum foil. |
| Inappropriate solvent: The chosen solvent may not be optimal for extraction or may promote degradation. | Use a validated extraction solvent such as acetonitrile/ammonium carbonate or methanol/water with a small amount of formic acid. | |
| Inefficient cleanup: Loss of analyte during the solid-phase extraction (SPE) cleanup step. | Ensure the SPE column is properly conditioned and that the elution solvent is appropriate for this compound. | |
| Peak tailing or splitting in HPLC | Epimerization: Conversion of the (R)-epimer to the (S)-epimer during sample preparation or analysis. | Maintain a cool autosampler temperature (e.g., 4°C) and use a mobile phase with an alkaline pH to improve the stability of the epimers during the chromatographic run.[4] |
| Column degradation: The HPLC column may be degrading due to harsh mobile phase conditions. | Check the pH compatibility of your column and consider using a guard column. | |
| Inconsistent results between replicates | Sample heterogeneity: The analyte may not be evenly distributed in the sample matrix. | Ensure thorough homogenization of the sample before taking an aliquot for extraction. |
| Variable degradation: Inconsistent exposure to light or temperature across different sample preparations. | Standardize the sample preparation workflow to ensure all samples are handled identically. |
Data Presentation: this compound Stability
Disclaimer: The following data is primarily based on studies of Ergocristine (B1195469) and other closely related ergot alkaloids. It is intended to provide a general understanding of the stability of this compound under various conditions.
Table 1: Effect of Temperature on Ergot Alkaloid Stability
| Temperature | Duration | Matrix/Solvent | Observation |
| -20°C | Long-term | Acetonitrile | Recommended for long-term storage of standards.[1][5] |
| 4°C | 14 days | Cereal Extract | Significant epimerization of ergocristine observed.[5] |
| Room Temperature | 3 hours | Extraction Solution | Epimerization observed.[1] |
| 190°C | Baking time | Rye Flour | 2-30% degradation of ergot alkaloids.[6][7] |
Table 2: Factors Influencing this compound Degradation and Epimerization
| Factor | Condition | Effect |
| Light | UV exposure | Influences R/S epimer ratio.[4] |
| pH | Alkaline | Promotes epimerization.[4] |
| Solvents | Protic (e.g., methanol) | Can influence epimerization, especially with heat.[4] |
Experimental Protocols
Protocol: Extraction and Cleanup of this compound from Cereal Samples for LC-MS/MS Analysis
1. Sample Homogenization:
-
Grind the cereal sample to a fine powder to ensure homogeneity.
2. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid 79:20:1, v/v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake on a mechanical shaker for 60 minutes at room temperature, protected from light.
-
Centrifuge at 4000 rpm for 10 minutes.
3. Cleanup (Solid-Phase Extraction - SPE):
-
Use a commercially available SPE cartridge designed for mycotoxin cleanup.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load 5 mL of the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering matrix components.
-
Elute the this compound with a suitable elution solvent (e.g., methanol).
4. Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
Store at 4°C in the autosampler for immediate analysis or at -20°C for short-term storage.
Mandatory Visualizations
This compound Analysis Workflow
Caption: A typical workflow for the preparation and analysis of this compound from a solid matrix.
This compound's Antagonistic Action on Alpha-1 Adrenergic Receptor Signaling
Caption: this compound blocks the alpha-1 adrenergic receptor, inhibiting vasoconstriction.[8]
This compound's Agonistic Action on Alpha-2 Adrenergic Receptor Signaling
Caption: this compound activates the alpha-2 adrenergic receptor, leading to cellular inhibition.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation and epimerization of ergot alkaloids after baking and in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Poor Recovery of Ergocristam in SPE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving issues related to the poor recovery of Ergocristam during Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes for poor recovery of this compound during SPE?
Poor recovery of this compound can stem from several factors throughout the SPE workflow. The most common issues include improper sample pre-treatment, incorrect sorbent selection, suboptimal pH conditions, issues with the wash and elution solvents, and the inherent chemical instability of the analyte.[1][2] this compound, like other ergot alkaloids, is susceptible to degradation from light or heat exposure and can undergo epimerization.[3]
Q2: My this compound seems to be lost during the sample loading step. What should I check?
If you detect this compound in the flow-through fraction after sample loading, it indicates that the analyte is not binding effectively to the SPE sorbent.[4][5] Consider the following troubleshooting steps:
-
Sample Solvent Strength: The solvent used to dissolve the sample may be too strong, preventing the analyte from adsorbing to the sorbent. Try diluting your sample with a weaker solvent.[4][5]
-
Incorrect pH: The pH of the sample is critical for ensuring that this compound is in a state suitable for retention on the chosen sorbent. For reversed-phase SPE, the pH should be adjusted to neutralize the charge of the analyte.[2][6]
-
Sorbent Conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. An improperly wetted sorbent bed will lead to incomplete analyte binding.[2][4] Do not let the sorbent dry out between the equilibration and sample loading steps.[5]
-
Flow Rate: A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to poor retention. Try decreasing the flow rate.[2][7]
-
Sorbent Overload: The mass of this compound or other matrix components in your sample might be exceeding the binding capacity of the SPE cartridge. Consider using a larger sorbent mass or diluting the sample.[4][5]
Q3: I suspect my this compound is being washed away during the wash step. How can I prevent this?
If this compound is detected in the wash eluate, the wash solvent is likely too strong, prematurely eluting your analyte of interest.[5] To remedy this:
-
Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your aqueous wash solution. The goal is to remove interferences that are less strongly retained than this compound.[1]
-
Maintain Correct pH: Ensure the pH of the wash solution is consistent with the pH required for optimal retention of this compound on the sorbent.[5]
Q4: My recovery is still low, and I've confirmed the analyte is not in the flow-through or wash fractions. What's the next step?
If this compound is not found in the initial fractions, it is likely strongly retained on the sorbent but not being efficiently eluted.[5][8] In this scenario, focus on the elution step:
-
Increase Elution Solvent Strength: The elution solvent may be too weak to disrupt the interactions between this compound and the sorbent. Increase the proportion of the strong organic solvent in your elution mixture.[1][5][8]
-
Adjust Elution Solvent pH: Modifying the pH of the elution solvent can help to disrupt ionic interactions and improve the recovery of the analyte.[8]
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to elute all of the bound this compound. Try increasing the elution volume or performing a second elution.[7][8]
-
Incorporate a Soak Time: Allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution can improve the desorption of the analyte.[7]
Q5: Could the choice of SPE sorbent be the issue?
Yes, selecting the appropriate sorbent is crucial for successful SPE.[2] For ergot alkaloids like this compound, reversed-phase sorbents such as C18 are commonly used.[9][10] However, if recovery remains poor, consider these points:
-
Sorbent-Analyte Interaction: If this compound is too strongly retained, a less retentive sorbent (e.g., C8 instead of C18) might be beneficial.[5]
-
Secondary Interactions: Unwanted secondary interactions between the analyte and the sorbent can lead to poor recovery. Choosing a sorbent with different properties or modifying the mobile phase pH can help mitigate these effects.[1]
-
Alternative Chemistries: For complex matrices, ion-exchange or polymeric sorbents may offer better selectivity and cleanup.[11] Some methods have also successfully used basic aluminum oxide for extract cleanup of ergot alkaloids.[3][12]
Quantitative Data on this compound Recovery
The recovery of this compound is highly dependent on the matrix, SPE sorbent, and the specific conditions of the extraction protocol. Below is a summary of recovery data from various studies.
| Analyte | Matrix | SPE Sorbent/Cleanup | Extraction/Elution Solvents | Average Recovery (%) | Reference |
| Ergocristine | Rye Flour | Cation-exchange | Alkaline conditions | 61 ± 10 | [11] |
| Ergot Alkaloids (including Ergocristine) | Rye Products | Basic Aluminum Oxide | Ethyl acetate, methanol (B129727), and 28% aqueous ammonia | Not explicitly quantified for individual alkaloids, but method showed good performance. | [3][12][13] |
| Ergot Alkaloids (including Ergocristine) | Cereals | Liquid Extraction and SPE (details not specified) | Not specified | This method was found to be the most suitable among three tested methods. | [9] |
Experimental Protocols
General Protocol for SPE of this compound from a Liquid Sample (e.g., Cereal Extract)
This protocol is a generalized procedure and may require optimization for specific sample matrices and analytical requirements.
1. Sample Pre-treatment:
-
Ensure the sample is free of particulates by centrifugation or filtration.
-
Adjust the pH of the sample to be compatible with the chosen SPE sorbent (for reversed-phase, adjust to a neutral or slightly basic pH to ensure this compound is not charged).
-
If the sample is in a non-polar solvent, it may need to be evaporated and reconstituted in a solvent compatible with the SPE cartridge.[14]
2. Cartridge Conditioning:
-
Select a reversed-phase (e.g., C18) SPE cartridge.
-
Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent.[4][10]
-
Do not allow the sorbent to dry.
3. Cartridge Equilibration:
-
Pass 1-2 cartridge volumes of a weaker solvent (e.g., HPLC-grade water or a buffer matching the sample's pH) through the cartridge.[10]
-
This step ensures the sorbent environment is similar to the sample matrix, maximizing retention.[15]
-
Ensure the sorbent bed does not go dry before sample loading.[10]
4. Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[7]
-
Collect the flow-through for analysis if troubleshooting for analyte loss.
5. Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.[10]
-
This step should be optimized to remove matrix components without eluting this compound.[2]
-
Collect the wash eluate for analysis if troubleshooting.
6. Elution:
-
Elute this compound from the cartridge using a small volume (e.g., 1-2 mL) of a strong organic solvent or a mixture (e.g., acetonitrile (B52724) or methanol, potentially with a pH modifier like ammonium (B1175870) hydroxide).[10][16]
-
A slower flow rate during elution can improve recovery.[7]
-
Collect the eluate for analysis.
7. Post-Elution:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical method (e.g., HPLC mobile phase).
Visualizations
Troubleshooting Workflow for Poor this compound Recovery
Caption: A flowchart for troubleshooting poor this compound recovery in SPE.
Key Factors Influencing this compound SPE Recovery
Caption: Factors influencing this compound recovery during Solid-Phase Extraction.
References
- 1. hawach.com [hawach.com]
- 2. specartridge.com [specartridge.com]
- 3. mdpi.com [mdpi.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. promochrom.com [promochrom.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Optimized Analysis of Ergot Alkaloids in Rye Products by Liquid Chromatography-Fluorescence Detection Applying Lysergic Acid Diethylamide as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. orochem.com [orochem.com]
- 16. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ergocristam Epimerization in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the epimerization of ergocristam in solution. Our aim is to equip researchers with the knowledge to design robust experiments and develop stable formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound epimerization and why is it a concern?
A1: this compound, an ergot alkaloid, can undergo epimerization at the C8 position, converting from the biologically active (-ine) form to the less active or inactive (-inine) form, ergocristaminine. This transformation can lead to a loss of therapeutic efficacy and introduce impurities into the drug product. The interconversion is a reversible process, and the equilibrium between the two epimers is influenced by several environmental factors.
Q2: What are the primary factors that promote the epimerization of this compound in solution?
A2: The main factors that accelerate the epimerization of this compound include:
-
pH: Both acidic and alkaline conditions can catalyze epimerization. Alkaline conditions, in particular, have been shown to favor the conversion from the R-form to the S-form (-inine)[1].
-
Temperature: Higher temperatures increase the rate of epimerization[1][2]. For instance, heating ergot alkaloids can decrease the concentration of the active (-ine) form and shift the ratio towards the (-inine) form[1][2].
-
Solvent: Protic solvents, such as methanol (B129727) and water, can promote epimerization. The polarity of the solvent plays a significant role in the rate of this conversion[1][3][4][5].
-
Light: Exposure to UV light can also influence the epimeric ratio, generally favoring the formation of the S-form (-inine)[1][2].
Q3: How can I minimize this compound epimerization during sample preparation and analysis?
A3: To minimize epimerization during analytical procedures, consider the following:
-
Temperature Control: Use a cooled autosampler for your chromatography system to maintain low temperatures during analysis[6]. Long-term storage of this compound solutions should be at -20°C or below, especially when dissolved in acetonitrile[1].
-
Solvent Selection: Whenever possible, use aprotic solvents. Chloroform has been shown to be a good solvent for long-term storage at room temperature with minimal epimerization[3]. For HPLC analysis, acetonitrile (B52724) is a common choice, but samples should be kept cool[1].
-
pH Control: Maintain a neutral to slightly acidic pH if possible, as both strongly acidic and alkaline conditions can accelerate epimerization. Alkaline mobile phases are sometimes preferred for chromatographic separation but can impact stability[7].
-
Light Protection: Protect your samples from light by using amber vials or by covering them with aluminum foil[6].
-
Minimize Analysis Time: Shorter analytical run times can help reduce the potential for on-instrument epimerization[1].
Q4: Are there any chemical stabilizers that can be added to my solution to prevent this compound epimerization?
A4: Yes, the addition of antioxidants can help stabilize this compound in solution. While specific quantitative data for this compound is limited, antioxidants are commonly used to prevent the degradation of similar compounds. Two common antioxidants to consider are:
-
Ascorbic Acid (Vitamin C): Often used to protect against oxidative degradation, which can be a contributing factor to overall instability.
-
Butylated Hydroxytoluene (BHT): A lipophilic antioxidant that can be effective in preventing free-radical mediated oxidation in organic solutions[8].
The optimal concentration of these antioxidants would need to be determined experimentally for your specific formulation.
Q5: How do I select appropriate excipients for a stable solid dosage form of this compound?
A5: Excipient compatibility studies are crucial for developing a stable solid dosage form. Incompatible excipients can promote degradation and epimerization. A systematic screening process should be conducted where binary mixtures of this compound and each potential excipient are prepared and subjected to stress conditions (e.g., elevated temperature and humidity). The stability of this compound in these mixtures is then assessed using a stability-indicating analytical method[8][9][10]. Key factors to consider during excipient selection include the excipient's pH, moisture content, and the presence of reactive impurities[9].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of ergocristaminine in freshly prepared solutions. | 1. Epimerization during dissolution. 2. Degradation of the starting material. | 1. Dissolve this compound in a cooled, aprotic solvent, protected from light. 2. Verify the purity of the this compound standard using a validated analytical method. |
| Increase in ergocristaminine peak during an HPLC sequence. | 1. Epimerization in the autosampler. 2. On-column epimerization due to mobile phase pH or temperature. | 1. Set the autosampler temperature to a lower value (e.g., 4°C). 2. Evaluate the effect of mobile phase pH and column temperature on epimerization. Consider using a mobile phase with a more neutral pH if feasible for the separation. |
| Poor recovery of this compound from a formulated product. | 1. Degradation due to incompatible excipients. 2. Epimerization to ergocristaminine. 3. Oxidative degradation. | 1. Conduct thorough drug-excipient compatibility studies. 2. Analyze for the presence of ergocristaminine to determine if epimerization is the primary degradation pathway. 3. Consider the addition of an appropriate antioxidant to the formulation. |
| Inconsistent results in stability studies. | 1. Variable storage conditions (temperature, light exposure). 2. Inconsistent sample preparation procedures. | 1. Ensure that all stability samples are stored under tightly controlled and monitored conditions. 2. Standardize the sample preparation protocol, paying close attention to solvent, temperature, and light exposure. |
Data on Epimerization of Related Ergot Alkaloids
| Alkaloid | Solvent | Temperature | pH | Extent of Epimerization | Reference |
| α-Ergocryptine | Chloroform | Room Temp | - | No epimerization observed. | [4][5] |
| α-Ergocryptine | Acetone | Room Temp | - | < 5% after several days. | [4][5] |
| α-Ergocryptine | Acetonitrile | Room Temp | - | < 5% after several days. | [4][5] |
| α-Ergocryptine | Methanol | Room Temp | - | 78% by 38 days. | [4][5] |
| α-Ergocryptine | 70:30 Water:Methanol | Room Temp | - | 47% by 42 days. | [4][5] |
| Ergovaline (B115165) | 0.1 M Phosphate Buffer | 37°C | 3 | Roughly linear increase with time. | [4][5] |
| Ergovaline | 0.1 M Phosphate Buffer | 37°C | 7.5 | Reached equilibrium (48-63% ergovaline) within ~1-19 hours. | [4][5] |
| Ergovaline | 0.1 M Phosphate Buffer | 37°C | 9 | Reached equilibrium (48-63% ergovaline) within ~1-19 hours. | [4][5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and Ergocristaminine
This protocol provides a general framework for a stability-indicating HPLC-UV method. Method optimization and validation are essential.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) carbonate or ammonium acetate) is commonly used. An alkaline mobile phase can improve separation of epimers but may affect on-column stability[7]. A typical starting point could be a gradient from 20% to 80% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at approximately 310-320 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent, protecting it from light and keeping it cool.
Protocol 2: UPLC-MS/MS Method for the Analysis of Ergot Alkaloid Epimers
This method offers higher sensitivity and selectivity for the quantification of this compound and its epimer.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm C18 or similar reverse-phase column.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A fast gradient is typically employed, for example, from 10% to 90% B in 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound and ergocristaminine in Selected Reaction Monitoring (SRM) mode.
Protocol 3: Forced Degradation (Stress Testing) Study for this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[11][12][13][14][15].
-
Acid Hydrolysis: Treat an this compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Treat an this compound solution with 0.1 M NaOH at room temperature for a shorter duration, monitoring degradation closely.
-
Oxidative Degradation: Expose an this compound solution to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 80°C).
-
Photostability: Expose solid this compound and a solution of this compound to a light source according to ICH Q1B guidelines, ensuring exposure to both UV and visible light.
For each condition, samples should be analyzed at various time points to track the formation of degradants and the loss of the parent compound.
Visualizations
Caption: Base-catalyzed epimerization of this compound via an enolate intermediate.
Caption: General workflow for the analysis of this compound and its epimer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brill.com [brill.com]
- 4. researchgate.net [researchgate.net]
- 5. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard | MDPI [mdpi.com]
- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of solid dosage form composition through drug-excipient compatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. pharmasm.com [pharmasm.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Overcoming matrix effects in Ergocristam LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Ergocristam.
Troubleshooting Guides & FAQs
Q1: I am observing low and inconsistent signal intensity for this compound in my plasma/serum samples. What is the likely cause?
A: Low and inconsistent signal intensity are classic indicators of matrix effects, specifically ion suppression. Endogenous components from your biological matrix, such as phospholipids (B1166683), co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source. This leads to a suppressed and variable signal, which can significantly impact the accuracy, precision, and sensitivity of your assay.[1][2][3][4]
Q2: How can I confirm that matrix effects are the root cause of my issues?
A: A quantitative assessment of matrix effects can be performed using a post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference in peak areas confirms the presence of matrix effects.
Quantitative Assessment of Matrix Effects Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Process a blank plasma/serum sample through your entire sample preparation procedure. Spike this compound into the final, clean extract.
-
Set C (Pre-extraction Spike): Spike this compound into the blank plasma/serum sample before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the formulas in Table 1.
Table 1: Formulas for Quantitative Assessment of Matrix Effects
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | Indicates the efficiency of the extraction procedure. |
Q3: My results show significant ion suppression. What are the primary strategies to overcome this?
A: There are several effective strategies to mitigate matrix effects. The choice of method depends on the severity of the suppression, sample throughput requirements, and available resources. The main approaches are:
-
Advanced Sample Preparation: Implementing a more rigorous sample clean-up method to remove interfering matrix components.[5][6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting interferences.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[7]
Below is a troubleshooting decision tree to guide you through the process.
Caption: A decision tree for troubleshooting matrix effects in this compound analysis.
Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for reducing matrix effects in this compound analysis based on data for ergot alkaloids and other basic drugs in biological matrices.
Table 2: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Expected Recovery (%) | Expected Matrix Effect Reduction (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent. | 85 - 100 | < 20 | Fast, simple, inexpensive. | Does not effectively remove phospholipids, leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent. | 70 - 90 | 60 - 80 | Good removal of salts and phospholipids. | Can be labor-intensive, may have lower recovery for more polar analytes.[5] |
| Solid-Phase Extraction (SPE) | Chromatographic separation of this compound from matrix components. | 80 - 95 | 80 - 95 | High recovery and clean extracts. | Requires method development, can be more expensive.[6] |
| Phospholipid Removal Plates | Selective removal of phospholipids via specific sorbents. | > 90 | > 95 | Excellent removal of a major source of ion suppression, simple workflow. | May not remove other matrix components.[5][8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline for using a C18 SPE cartridge. Optimization may be required.
-
Conditioning: Pass 1 mL of methanol (B129727) through the cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.[9]
-
Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Sample Loading: Load 0.5 mL of pre-treated plasma (diluted 1:1 with 2% formic acid) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol uses ethyl acetate (B1210297) as the extraction solvent.
-
Sample Preparation: To 0.5 mL of plasma, add 50 µL of 1M sodium hydroxide (B78521) to basify the sample.
-
Extraction: Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry Down & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.[10]
Caption: A standard workflow for Liquid-Liquid Extraction (LLE).
Protocol 3: Phospholipid Removal
This protocol is for a generic phospholipid removal plate.
-
Protein Precipitation: In the wells of the phospholipid removal plate, add 300 µL of acetonitrile (B52724) to 100 µL of plasma. Mix thoroughly.
-
Filtration: Apply vacuum or positive pressure to pass the sample through the sorbent bed and into a collection plate.
-
Analysis: The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if concentration is needed.[8]
Protocol 4: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The most robust method for correcting matrix effects is the use of a SIL-IS, such as this compound-d3.
-
Internal Standard Spiking: Add a known concentration of the SIL-IS to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Sample Preparation: Proceed with your chosen sample preparation method (PPT, LLE, or SPE).
-
Quantification: During LC-MS/MS analysis, quantify this compound by calculating the peak area ratio of the analyte to the SIL-IS. Since the SIL-IS has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement as the analyte, providing a consistent and accurate ratio.[7]
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. news-medical.net [news-medical.net]
- 6. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Resolution of Ergocristine and Ergocristam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in resolving Ergocristine and its C8-epimer, Ergocristinine (also historically referred to as Ergocristam).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate Ergocristine and Ergocristinine?
Ergocristine and Ergocristinine are diastereomers, specifically C8 epimers, which means they differ only in the stereochemistry at a single carbon atom. This subtle structural difference results in very similar physicochemical properties, making their separation by standard chromatographic techniques challenging. Furthermore, these epimers can interconvert under certain conditions, a process known as epimerization, which can further complicate analysis.[1][2]
Q2: What is epimerization and how does it affect my analysis?
Epimerization is the process where one epimer converts into the other. For ergot alkaloids, this typically occurs at the C8 position.[1][3] This conversion can be influenced by factors such as pH, temperature, solvent choice, and exposure to light.[4][5][6] If epimerization occurs during sample preparation or analysis, it can lead to inaccurate quantification, peak broadening, or the appearance of shoulders on the main peak, ultimately affecting the resolution and reliability of your results. Using alkaline mobile phases and controlling temperature can help maintain the stability of the epimers.[7]
Q3: What are the recommended column chemistries for separating Ergocristine and Ergocristinine?
Reversed-phase columns, particularly C18 and Phenyl-Hexyl stationary phases, are commonly used for the separation of ergot alkaloids.[8] Some specific columns that have been successfully used include:
-
Hypersil GOLD C18[4]
-
Agilent Zorbax Eclipse Plus RRHD C18[11]
-
Phenomenex Kinetex EVO C18 (stable at high pH)[12]
-
Raptor Biphenyl[13]
The choice of column will depend on the specific mobile phase conditions and the overall separation requirements for other analytes in the sample.
Q4: Should I use an acidic or alkaline mobile phase?
Both acidic and alkaline mobile phases have been used for the separation of ergot alkaloids. However, alkaline mobile phases are often preferred for separating epimeric pairs like Ergocristine and Ergocristinine.[7] Alkaline conditions (e.g., using ammonium (B1175870) carbonate buffer) can help to deprotonate the analytes, which can improve peak shape and enhance separation.[7][12] Additionally, alkaline conditions help to maintain the stability of the epimers and prevent on-column epimerization.[7] Acidic mobile phases (e.g., with formic acid) are also used, particularly in LC-MS/MS applications, but may require careful optimization to achieve baseline separation of the epimers.[4][11]
Troubleshooting Guide: Improving Resolution
This guide addresses the common issue of poor resolution between Ergocristine and Ergocristinine peaks.
Problem: Co-eluting or Poorly Resolved Peaks
Initial Checks:
-
Peak Shape: Look for signs of peak asymmetry, such as fronting or tailing, which can indicate underlying issues. A shoulder on the peak is a strong indicator of co-elution.
-
System Suitability: Ensure your HPLC/UHPLC system is performing correctly by running a standard to check for efficiency, retention time stability, and peak symmetry.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for improving Ergocristine/Ergocristinine resolution.
Detailed Troubleshooting Steps
1. Mobile Phase Optimization
-
Adjust pH: If using a buffered mobile phase, small adjustments in pH can significantly impact selectivity. For these epimers, switching to or optimizing an alkaline mobile phase (pH 9-10) is a primary recommendation.
-
Modify Gradient: A shallower gradient profile can increase the separation window between closely eluting peaks. Decrease the rate of change of the organic solvent concentration around the elution time of the target analytes.
-
Change Organic Solvent: The choice of organic modifier (acetonitrile vs. methanol) can alter selectivity. If using acetonitrile, consider switching to methanol (B129727) or a combination of both.
2. Column and Temperature Conditions
-
Adjust Temperature: Temperature affects both viscosity of the mobile phase and the thermodynamics of the separation. A typical starting point is 25-35°C.[8][11] Lowering the temperature can sometimes improve resolution for diastereomers, but be mindful that it will also increase backpressure.
-
Reduce Flow Rate: Decreasing the flow rate can lead to higher column efficiency and better resolution, although it will increase the analysis time.
-
Evaluate Stationary Phase: If mobile phase and temperature optimization are insufficient, consider a different column chemistry. Phenyl-Hexyl or Biphenyl columns can offer different selectivity compared to standard C18 phases due to pi-pi interactions.
3. Sample Preparation and Injection
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion and poor resolution.
-
Control Epimerization: Protect samples from light and elevated temperatures. Prepare samples in a solvent that minimizes epimerization, such as acetonitrile, and avoid prolonged storage in protic or acidic/alkaline solutions before analysis.[5][6]
Data Presentation: Example Chromatographic Conditions
The following tables summarize starting conditions from published methods that have successfully separated Ergocristine and its epimer. These can be used as a starting point for method development and troubleshooting.
Table 1: Alkaline Mobile Phase Conditions
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm) | Phenomenex Kinetex EVO C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 2.08 mM Ammonium Carbonate in Water | 5 mM Ammonium Acetate, 0.05% NH4OH in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 95% A to 20% A in 15 min | 10% B to 95% B in 7 min |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Temperature | 15°C (Autosampler), 30°C (Column) | 40°C |
| Reference | [9][10] | [12] |
Table 2: Acidic Mobile Phase Conditions
| Parameter | Method 3 | Method 4 |
| Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) | Agilent Zorbax Eclipse Plus RRHD C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.3% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | 0.3% Formic Acid in Methanol |
| Gradient | Not specified in detail | 30% B to 60% B in 6 min |
| Flow Rate | Not specified | 0.4 mL/min |
| Temperature | Not specified | 35°C |
| Reference | [4] | [11] |
Experimental Protocols
Protocol 1: UHPLC-MS/MS with Alkaline Mobile Phase
This protocol is based on the method described for the analysis of ergot alkaloids in baby food.[12]
-
Chromatographic System: UHPLC system coupled with a tandem mass spectrometer.
-
Column: Phenomenex Kinetex EVO C18 (100 x 2.1 mm, 1.7 µm) with a compatible guard column.
-
Mobile Phase A: 5 mM Ammonium Acetate and 0.05% Ammonium Hydroxide in ULC-MS grade water.
-
Mobile Phase B: ULC-MS grade Acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
7.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 10% B
-
10.0 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
Sample Preparation (QuEChERS-based): a. Weigh 5 g of homogenized sample into a 50 mL polypropylene (B1209903) tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer an aliquot of the supernatant for analysis.
Protocol 2: UHPLC-MS/MS with Acidic Mobile Phase
This protocol is adapted from a method for analyzing ergot alkaloids in oat-based foods.[11]
-
Chromatographic System: UHPLC system coupled with a tandem mass spectrometer.
-
Column: Agilent Zorbax Eclipse Plus RRHD C18 (50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.3% Formic Acid in water.
-
Mobile Phase B: Methanol with 0.3% Formic Acid.
-
Gradient Program:
-
0.0 min: 30% B
-
6.0 min: 60% B
-
9.0 min: 60% B
-
10.0 min: 30% B
-
12.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: a. Weigh 2.5 g of sample into a 50 mL tube. b. Add 10 mL of an acetonitrile/ammonium carbonate (85:15, v/v) solution. c. Shake for 30 minutes. d. Add salts for QuEChERS extraction and shake. e. Centrifuge, and perform dispersive solid-phase extraction (d-SPE) on the supernatant using C18/Z-Sep+ sorbents. f. Evaporate and reconstitute the final extract before injection.
Logical Relationships Diagram
Caption: Key factors and parameters influencing chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety [mdpi.com]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 9. aafco.org [aafco.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [restek.com]
Technical Support Center: Stability Testing of Ergocristam in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Ergocristam in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in studying the stability of this compound in organic solvents?
A1: The main challenges include the propensity of this compound, like other ergopeptine alkaloids, to undergo epimerization and degradation. The stability is highly dependent on the solvent, temperature, and light exposure. Epimerization, the conversion of the active C-8 R-isomer to the less active C-8 S-isomer (-inine form), is a significant concern, as is the cleavage of the peptide side chain, which leads to the formation of various degradation products.
Q2: Which organic solvents are recommended for dissolving and storing this compound standards?
A2: For long-term storage at room temperature, chloroform (B151607) has been shown to be a suitable solvent as it minimizes epimerization and degradation of related ergot alkaloids. However, for routine analysis using HPLC or UPLC, acetonitrile (B52724) is a more common and compatible solvent. When using acetonitrile, it is crucial to store the solutions at -20°C or below to maintain stability and prevent epimerization.
Q3: What are the known degradation products of this compound in organic solvents?
A3: In the presence of methanol, this compound has been shown to degrade into methanolytic products. These include the methyl ester of N-(d-lysergyl)-l-valine (M2) and N-[N-(d-lysergyl)-l-valyl]-l-phenylalanyl-d-prolyl methyl ester (M1).[1][2] Ammonolytic degradation can also occur, leading to products like N-(d-lysergyl)-l-valinamide (A1).[1][2]
Q4: What analytical technique is most suitable for stability testing of this compound?
A4: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique.[1][2] It offers high resolution, sensitivity, and specificity, which are necessary to separate and identify this compound from its epimers and various degradation products. HPLC with fluorescence detection is another viable, though potentially less specific, option.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Variable Retention Times in HPLC/UPLC | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column aging or contamination. | - Use a column thermostat to maintain a consistent temperature.- Ensure mobile phase components are accurately measured and well-mixed.- Use a guard column and regularly flush the analytical column. |
| Appearance of Unexpected Peaks (Ghost Peaks) | - Contamination in the solvent, mobile phase, or sample vials.- Carryover from previous injections. | - Use high-purity, HPLC-grade solvents.- Filter all mobile phases.- Run blank injections to identify the source of contamination.- Implement a thorough needle and injector wash protocol. |
| Peak Tailing for this compound | - Secondary interactions between the analyte and the stationary phase.- Presence of active sites on the column. | - Adjust the mobile phase pH.- Use a column with end-capping to block active silanol (B1196071) groups.- Consider a different column chemistry. |
| Inconsistent Quantification / Loss of Analyte | - Degradation of this compound in the sample solution.- Adsorption of the analyte to sample vials or instrument components. | - Prepare samples fresh and analyze them promptly.- Store sample solutions at low temperatures (e.g., 4°C or -20°C) and protect from light.- Use silanized glass vials to minimize adsorption. |
| Difficulty in Separating this compound from its Epimer | - Suboptimal chromatographic conditions (mobile phase, column, temperature). | - Optimize the gradient elution profile.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl).- Adjust the column temperature to enhance separation. |
Data on this compound Stability in Organic Solvents
Quantitative stability data for this compound in a wide range of organic solvents is limited in publicly available literature. The following table summarizes the qualitative and semi-quantitative findings for related ergot alkaloids, which can serve as a guide for solvent selection.
| Solvent System | Observed Stability/Epimerization | Storage Recommendation |
| Chloroform | High stability, minimal epimerization observed. | Suitable for long-term storage at room temperature. |
| Acetonitrile | Moderate stability; epimerization can occur. | Convenient for HPLC/UPLC analysis; requires storage at -20°C or below for long-term stability. |
| Acetonitrile/Ammonium Carbonate Buffer | Stable during a typical HPLC run (up to 18 hours). | Suitable for extraction and immediate analysis. |
| Methanol/Dichloromethane | Higher tendency to promote epimerization. | Not recommended for long-term storage of standards. |
Experimental Protocols
Protocol: General Forced Degradation Study of this compound in an Organic Solvent
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a selected organic solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the chosen organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Transfer aliquots of the stock solution into amber glass vials to protect from light.
-
Expose the vials to the desired stress condition. For thermal stress, place the vials in a calibrated oven at a specific temperature (e.g., 60°C).
-
Include a control sample stored at a low temperature (e.g., -20°C) and protected from light.
-
-
Time Points:
-
Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Preparation for Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Dilute the sample to a suitable concentration for UPLC-MS/MS analysis (e.g., 10 µg/mL) using the initial mobile phase composition as the diluent.
-
-
UPLC-MS/MS Analysis:
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with 95% A, ramp to 5% A over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
MS Detection: Use electrospray ionization in positive mode (ESI+). Monitor the parent ion of this compound and the expected masses of potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Simplified Methanolytic Degradation of this compound.
References
- 1. Liquid chromatography-tandem mass spectrometry characterization of this compound degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry characterization of this compound degradation products: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
Technical Support Center: Enhancing Ergocristam Production in Submerged Claviceps Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the submerged fermentation of Claviceps purpurea for enhanced ergocristam production.
Troubleshooting Guide
This section addresses common issues encountered during this compound production in a question-and-answer format.
Q1: My culture is growing well (high biomass), but the this compound yield is low or negligible. What are the potential causes and solutions?
A1: High biomass with low product formation often points to issues in the metabolic shift from primary (growth) to secondary (alkaloid production) metabolism. Key factors to investigate include:
-
Phosphate (B84403) Inhibition: High concentrations of inorganic phosphate in the medium can suppress the biosynthesis of ergot alkaloids. The fermentation process is typically biphasic; a growth phase with rapid phosphate consumption is followed by a production phase initiated by phosphate limitation[1][2].
-
Solution: Optimize the initial phosphate concentration in your medium. Ensure that phosphate becomes the limiting nutrient as the culture enters the stationary phase. You may need to perform a phosphate concentration gradient experiment to find the optimal level for your strain.
-
-
Inadequate Induction: Tryptophan acts as an inducer for ergot alkaloid synthesis[3]. Insufficient endogenous tryptophan synthesis can limit the initiation of the alkaloid production pathway.
-
Suboptimal Carbon Source Utilization: High yields of peptide alkaloids are often correlated with the simultaneous and efficient utilization of a carbohydrate source (like sucrose) and an organic acid (like citric acid)[4][5].
-
Solution: Analyze the consumption of your primary carbon and organic acid sources throughout the fermentation. If one is consumed much more rapidly than the other, consider adjusting their initial ratio or implementing a fed-batch strategy.
-
-
Strain Degeneration: Claviceps strains are known to be unstable and can lose their productivity after repeated subculturing. This can manifest as morphological changes in the colonies (e.g., from small and brown to large and white) and a significant drop in alkaloid production[6].
-
Solution: Always use fresh cultures from cryopreserved stocks for each fermentation run. Regularly re-isolate and screen your strain for high productivity and desired morphology.
-
Q2: The total ergopeptine yield is acceptable, but the main product is ergocryptine or ergocornine (B135324) instead of ergocristine (B1195469). How can I shift the production profile?
A2: The specific ergopeptine produced is determined by the substrate specificity of the nonribosomal peptide synthetase (NRPS) enzyme, particularly the LpsA adenylation domains, which incorporate specific amino acids into the peptide chain[7][8]. The ratio of ergocristine to other ergopeptines like ergocryptine is influenced by the availability of their respective precursor amino acids.
-
Ergocristine Precursors: Phenylalanine and Valine
-
α-Ergocryptine Precursors: Leucine and Valine
-
β-Ergocryptine Precursors: Isoleucine and Valine
-
Solution: Precursor-Directed Biosynthesis: Supplement the fermentation medium with the specific amino acid precursors for ergocristine. Adding L-phenylalanine during the production phase can competitively favor the synthesis of ergocristine over leucine/isoleucine-containing ergopeptines[9]. See the detailed protocol for precursor feeding.
Q3: My fermentation is inconsistent, with significant batch-to-batch variability in this compound yield. What should I check?
A3: Inconsistent yields are often due to a lack of standardization in the experimental workflow. Key areas to scrutinize include:
-
Inoculum Quality: The age, density, and physiological state of the inoculum are critical for a reproducible fermentation. Using a standardized inoculum preparation protocol is essential[10].
-
Solution: Follow a strict, multi-stage inoculum development protocol. Ensure the final production fermenter is inoculated with a consistent volume of a healthy, actively growing culture.
-
-
Media Preparation: Minor variations in media components or sterilization procedures can impact fungal metabolism.
-
Solution: Use high-purity reagents and calibrated equipment for media preparation. Autoclave components separately if they are prone to degradation or reaction (e.g., sugars and phosphate salts).
-
-
Fermentation Parameters: Fluctuations in pH, dissolved oxygen (DO), and temperature can significantly alter metabolic pathways.
-
Solution: Implement strict process control for pH and temperature. Optimize and maintain consistent agitation and aeration rates to ensure adequate oxygen supply without causing excessive shear stress.
-
Q4: The fermentation broth is becoming highly viscous, leading to poor mixing and aeration. What can be done?
A4: Increased viscosity is a common issue in fungal fermentations due to mycelial growth and the potential production of exopolysaccharides.
-
Solution:
-
Agitation and Impeller Design: Optimize the agitation speed and consider using different impeller types (e.g., Rushton turbine, pitched-blade) to improve mixing and mass transfer in viscous broths.
-
Morphology Control: The morphology of the fungus (pellets vs. filamentous) can significantly impact viscosity. Pellet formation is often desirable for better rheology. Factors influencing pellet formation include inoculum concentration, pH, and shear stress. Experiment with these parameters to encourage pellet growth.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical morphology for a high-yielding Claviceps purpurea strain in submerged culture? A1: High-producing strains often grow as dense, sclerotia-like mycelia[11]. In some cases, controlled pellet formation can be advantageous for managing viscosity and improving process consistency. The appearance of fluffy, white, and rapidly growing mycelium can be an indicator of strain degeneration and loss of productivity[6].
Q2: At what stage of the fermentation should I harvest the culture for maximum this compound yield? A2: this compound is a secondary metabolite, and its production typically begins in the late logarithmic or early stationary phase of growth, often coinciding with the depletion of a key nutrient like phosphate[1][2]. The peak concentration is usually reached several days into the stationary phase. It is crucial to establish a time-course profile of your fermentation by taking regular samples for biomass and alkaloid analysis to determine the optimal harvest time for your specific strain and conditions.
Q3: What are the recommended storage conditions for ergocristine standards and samples? A3: Ergot alkaloids, including ergocristine, are sensitive to light, heat, and pH changes, which can cause epimerization (conversion to the less active "-inine" form) or degradation[12]. Standard solutions should be prepared in an aprotic solvent like acetonitrile (B52724), stored in amber vials at -20°C, and used for a limited time[7]. Extracts should also be protected from light and stored at low temperatures.
Q4: Can I use a complex nitrogen source like yeast extract or peptone? A4: Yes, many successful fermentation media for ergot alkaloid production utilize complex nitrogen sources like yeast extract, asparagine, or peptone[8][13]. These can provide essential amino acids, vitamins, and growth factors. However, for process optimization and reproducibility, it is beneficial to also test defined media with specific nitrogen sources like ammonium (B1175870) nitrate[3].
Data Presentation
Table 1: Composition of Various Media for Claviceps Submerged Culture
| Component | T2 Medium[8][13] | T25 Medium[13] | M102 Medium[8][13] | SC 100 Medium[3] |
| Carbon Source | ||||
| Sucrose | 100 g/L | 300 g/L | 30 g/L | 100 g/L |
| Malt Extract | - | - | 20 g/L | - |
| Nitrogen Source | ||||
| L-Asparagine | 10 g/L | - | - | - |
| Peptone | - | - | 2 g/L | - |
| Ammonium Nitrate | - | - | - | Varies (see patent) |
| Organic Acid | ||||
| Citric Acid | - | 15 g/L | - | 10 g/L |
| Minerals & Others | ||||
| Yeast Extract | 0.1 g/L | 0.1 g/L | 1 g/L | - |
| Ca(NO₃)₂ | 1 g/L | 1 g/L | - | - |
| KH₂PO₄ | 0.25 g/L | 0.5 g/L | 1.0 g/L | 0.5 g/L |
| MgSO₄·7H₂O | 0.25 g/L | 0.25 g/L | 0.5 g/L | 0.3 g/L |
| KCl | 0.12 g/L | 0.12 g/L | 0.5 g/L | - |
| FeSO₄·7H₂O | 0.02 g/L | 0.007 g/L | - | - |
| ZnSO₄·7H₂O | 0.015 g/L | 0.006 g/L | - | - |
| Sodium Chloride | - | - | - | 10.0 g/L |
| pH | 5.2 | 5.2 | 6.0 | 5.2 |
Table 2: Typical Fermentation Parameters and Reported Yields
| Parameter | Value | Reference |
| Inoculation | ||
| Inoculum Age | 4-6 days | [8][13] |
| Inoculum Volume | 10-15% (v/v) | [14] |
| Fermentation | ||
| Temperature | 24-25 °C | [8][13] |
| Agitation | 150-220 rpm (shake flask) | [8][13][14] |
| pH | Maintained between 5.2 - 6.5 | [15] |
| Duration | 7-15 days | [15] |
| Reported Yields | ||
| Ergocristine | ~920 µg/mL | [15] |
| Ergotamine | 1100-1500 µg/mL | [5] |
| Total Alkaloids | up to 4890 mg/L | [10] |
Experimental Protocols
Protocol 1: Multi-Stage Inoculum Preparation
This protocol ensures a vigorous and consistent inoculum for the production fermenter.
-
Stage 1: Culture Activation:
-
Aseptically transfer a cryopreserved mycelial fragment or spore suspension to a potato dextrose agar (B569324) (PDA) plate.
-
Incubate at 25°C for 14-21 days until a well-developed mycelial mat is formed[8][13].
-
-
Stage 2: Pre-Seed Culture:
-
Stage 3: Seed Culture:
-
Aseptically transfer 20 mL of the pre-seed culture to a 1 L Erlenmeyer flask containing 170 mL of the same seed medium.
-
Incubate under the same conditions for another 4-5 days. The culture should be in the late logarithmic growth phase.
-
-
Inoculation:
-
Use the seed culture to inoculate the main production fermenter at a ratio of 10-15% (v/v).
-
Protocol 2: Submerged Fermentation for this compound Production
This protocol describes a typical batch fermentation process in a laboratory-scale fermenter.
-
Medium Preparation: Prepare the production medium (e.g., T25 medium, modified for low phosphate) in the fermenter vessel. Sterilize by autoclaving.
-
Inoculation: Aseptically inoculate the sterile medium with the prepared seed culture (from Protocol 1).
-
Fermentation Conditions:
-
Temperature: Control at 24°C.
-
pH: Monitor and control the pH to remain between 5.2 and 6.5. Use sterile NH₄OH or H₂SO₄ for adjustment.
-
Aeration & Agitation: Start with a low agitation rate (e.g., 150 rpm) and an aeration rate of 0.5 vvm (volume of air per volume of medium per minute). As biomass increases and dissolved oxygen (DO) drops, increase agitation and/or aeration to maintain a DO level above 20% saturation.
-
-
Sampling: Aseptically withdraw samples daily or every other day to monitor biomass (dry cell weight), substrate consumption (sugars, nitrogen), pH, and alkaloid production (via HPLC).
-
Harvesting: When the this compound concentration reaches its peak (typically after 10-14 days), harvest the fermentation broth. Separate the mycelium from the broth by filtration or centrifugation.
Protocol 3: Precursor-Directed Biosynthesis of Ergocristine
This protocol aims to increase the proportion of ergocristine by feeding its specific amino acid precursors.
-
Prepare Precursor Stock Solution: Prepare a sterile-filtered stock solution of L-phenylalanine (e.g., 50 g/L in water).
-
Determine Feeding Time: Based on your baseline fermentation data, identify the onset of the alkaloid production phase (e.g., day 4-5, when phosphate levels are low and growth is slowing).
-
Feeding:
-
Aseptically add the L-phenylalanine stock solution to the fermenter to achieve a final concentration of 1-5 g/L. The optimal concentration should be determined experimentally.
-
A fed-batch approach with multiple smaller additions may be more effective than a single bolus addition.
-
-
Monitoring: Continue to monitor the fermentation as described in Protocol 2, paying close attention to the changes in the ergopeptine profile (ergocristine vs. ergocryptine/ergocornine) using HPLC analysis.
Protocol 4: Quantification of this compound by HPLC-MS/MS
This is a general protocol for the extraction and analysis of ergopeptines from the fermentation broth.
-
Extraction:
-
Adjust the pH of the fermentation broth or mycelial extract to ~8.5 with a saturated Na₂CO₃ solution[8].
-
Perform a liquid-liquid extraction twice with an equal volume of chloroform (B151607) or a suitable organic solvent.
-
Combine the organic phases and evaporate to dryness under vacuum.
-
-
Sample Preparation:
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol)[7].
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: Use a C18 or Biphenyl reversed-phase column[10].
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a modifier like ammonium carbonate or formic acid, is common[10]. Alkaline mobile phases are often preferred to maintain the stability of both epimers[2].
-
Detection: Use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor for the specific precursor-product ion transitions for ergocristine and other relevant ergopeptines.
-
Quantification: Generate a calibration curve using certified reference standards of ergocristine.
-
Visualizations
Caption: Ergopeptine Biosynthesis Pathway in Claviceps purpurea.
References
- 1. Unveiling nonribosomal peptide synthetases from the ergot fungus Claviceps purpurea involved in the formation of diverse ergopeptines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Ergotamine Production in Submerged Culture and Physiology of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Ergometrine Production by easO and easP Knockout in Claviceps paspali [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [restek.com]
- 11. [Quantitative analysis of free amino acids of saprophytic cultures of Claviceps purpurea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 13. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US3567583A - Fermentative process for the production of ergocristine - Google Patents [patents.google.com]
Technical Support Center: Ergocristam Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity issues during the mass spectrometry (MS) analysis of Ergocristam.
Troubleshooting Guides
This section offers systematic approaches to identify and resolve common problems leading to low signal intensity for this compound.
Q1: I am observing a weak or no signal for my this compound sample. Where should I start troubleshooting?
A systematic approach is crucial to pinpoint the source of low signal intensity. Begin by assessing the entire experimental workflow, from sample preparation to data acquisition. The following flowchart outlines a logical troubleshooting sequence.
Quantitative Data Summary
For successful detection and quantification of this compound, it is essential to use appropriate mass spectrometry parameters. The following tables provide a summary of key quantitative data for this compound analysis.
Table 1: this compound Mass and Adduct Information
| Parameter | Value | Notes |
| Molecular Weight | 593.72 g/mol [1][2] | |
| [M+H]⁺ (protonated) | 594.73 m/z | Most common ion in positive ESI. |
| [M+Na]⁺ (sodium adduct) | 616.71 m/z | Frequently observed adduct.[3][4] |
| [M+K]⁺ (potassium adduct) | 632.80 m/z | Can be present, especially with glassware.[3][4] |
Table 2: Typical LC-MS/MS Parameters for Ergot Alkaloid Analysis
| Parameter | Typical Setting | Impact on Signal Intensity |
| Ionization Mode | Positive Electrospray (ESI) | This compound contains nitrogen atoms, making it amenable to protonation. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the spray and ion formation.[5] |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte.[5] |
| Desolvation Temperature | 250 - 350 °C | Crucial for efficient removal of solvent from droplets. |
| Cone Voltage | 30 - 50 V | Influences the transfer of ions from the source to the mass analyzer.[5] |
| Collision Energy (for MS/MS) | 20 - 40 eV | Optimize for characteristic fragment ions (e.g., m/z 223, 268).[3][6] |
| Collision Gas | Argon or Nitrogen | Pressure affects fragmentation efficiency. |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible and high-intensity signals.
Protocol 1: Sample Preparation of this compound from Cereal Grains
This protocol is adapted from established methods for ergot alkaloid extraction from grain matrices.[7][8][9][10]
-
Homogenization: Grind the cereal sample to a fine powder.
-
Extraction:
-
Centrifugation: Centrifuge the mixture at 4000-5000 rpm for 10 minutes.
-
Cleanup (if necessary):
-
Evaporation and Reconstitution:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).[10]
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Frequently Asked Questions (FAQs)
This section addresses specific issues that users may encounter during their experiments.
Q2: My this compound signal is inconsistent between injections. What could be the cause?
Inconsistent signal intensity is often related to issues with the LC system or the autosampler. Check for the following:
-
Autosampler Issues: Ensure the injection volume is consistent and that there are no air bubbles in the syringe.
-
Column Equilibration: Inadequate column equilibration between injections can lead to retention time shifts and variable peak shapes.
-
Sample Stability: this compound can be sensitive to light and temperature.[8] Ensure samples are kept in amber vials and at a controlled temperature in the autosampler.
Q3: I see a peak at the expected retention time, but the mass spectrum is complex with multiple adducts. How can I simplify the spectrum and improve the signal for the protonated molecule?
The formation of multiple adducts (e.g., sodium and potassium) can dilute the signal of the desired protonated molecule.[3][4]
-
Mobile Phase Additives: Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can promote the formation of the [M+H]⁺ ion.[11]
-
Glassware: Avoid using glassware that may leach sodium or potassium ions. Use high-quality polypropylene (B1209903) vials and tubes.[12]
-
Solvent Purity: Use high-purity, LC-MS grade solvents to minimize the presence of metal ions.
Q4: How can I mitigate the effects of the sample matrix on my this compound signal?
Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, are a common cause of low signal intensity.
-
Sample Cleanup: Employ a thorough sample cleanup procedure as described in Protocol 1 to remove interfering matrix components.[7][8]
-
Chromatographic Separation: Optimize the LC method to ensure that this compound is well-separated from co-eluting matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This can help to compensate for matrix effects and improve quantitative accuracy.
Q5: What are the characteristic fragment ions of this compound that I should monitor in an MS/MS experiment?
For peptide ergot alkaloids like this compound, common and characteristic fragment ions arise from the cleavage of the peptide side chain. For this compound, you should monitor for the following transitions:
-
Quantifier Ion: The transition from the precursor ion [M+H]⁺ (m/z 594.7) to a product ion at m/z 223 is often used for quantification.[6][13]
-
Qualifier Ion: A transition to a product ion at m/z 268 can be used as a qualifier for confirmation.[6] Optimizing the collision energy for these specific transitions is crucial for maximizing signal intensity.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. emt.oregonstate.edu [emt.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aafco.org [aafco.org]
- 9. wur.nl [wur.nl]
- 10. Analysis of Ergot Alkaloid Mycotoxins in Blended Flour by LC-MS/MS Under Acidic Conditions [restek.com]
- 11. Ergocristine - SRIRAMCHEM [sriramchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Cytotoxicity in Neuronal Cells: Ergocristine vs. Ergocristam - A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of the cytotoxic effects of two ergot alkaloids, ergocristine (B1195469) and its isomer ergocristam, on neuronal cells. This document is intended for researchers, scientists, and drug development professionals investigating the neurotoxic potential of these compounds. While comprehensive data exists for ergocristine, a significant knowledge gap remains concerning the cytotoxicity of this compound, highlighting a critical area for future research.
Executive Summary
Ergocristine, a prominent ergot alkaloid, has demonstrated marked cytotoxicity in human primary cells, including normal human astrocytes, where it was identified as the most potent cytotoxic agent among six major ergot alkaloids.[1] The cytotoxic mechanism of ergocristine involves the induction of apoptosis, mediated by the activation of caspase-3.[1] In stark contrast, there is a conspicuous absence of publicly available data on the cytotoxic effects of this compound in any cell type, including neuronal cells. This guide synthesizes the available information on ergocristine and underscores the current void in our understanding of this compound's potential neurotoxicity.
I. Comparative Cytotoxicity Data
Due to the lack of available research on the cytotoxic effects of this compound, a direct quantitative comparison with ergocristine is not possible at this time. The following table summarizes the known cytotoxic data for ergocristine in a neuronal-related cell type.
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Citation |
| Ergocristine | Normal Human Astrocytes (NHA) | Caspase-3 Activation | Apoptosis | Induces apoptosis | [1] |
| Ergocristine | Human Primary Cells | LDH Release, Caspase-3 Activation, DNA Condensation/Fragmentation | Necrosis & Apoptosis | Most cytotoxic of 6 tested ergot alkaloids | [1] |
| This compound | Not Available | Not Available | Not Available | Not Available | N/A |
II. Mechanisms of Action & Signaling Pathways
Ergocristine: Induction of Apoptosis in Neuronal Cells
Studies have shown that ergocristine's cytotoxic effects are mediated through the induction of apoptosis.[1] In human primary astrocytes, this process is dependent on the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] The intrinsic pathway of apoptosis is a likely candidate for ergocristine's mechanism of action, involving mitochondrial stress and the subsequent activation of the caspase cascade.
Caption: Proposed intrinsic apoptotic pathway induced by ergocristine.
This compound: Unknown
The mechanism of action for this compound regarding cytotoxicity is currently unknown due to a lack of available studies.
III. Experimental Protocols
The following are detailed protocols for standard in vitro cytotoxicity assays that can be employed to assess and compare the effects of ergocristine and this compound on neuronal cells.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well culture plates
-
Complete culture medium
-
Ergocristine and this compound stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of ergocristine or this compound. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Caption: Experimental workflow for the MTT cytotoxicity assay.
B. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
Neuronal cells
-
96-well culture plates
-
Complete culture medium
-
Ergocristine and this compound stock solutions
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Caption: Experimental workflow for the LDH cytotoxicity assay.
IV. Conclusion and Future Directions
The available evidence strongly indicates that ergocristine is a potent cytotoxic agent in neuronal-related cells, inducing apoptosis through a caspase-3 dependent pathway. However, the complete absence of data on the cytotoxicity of its isomer, this compound, represents a significant gap in the toxicological understanding of ergot alkaloids.
Future research should prioritize the investigation of this compound's effects on neuronal cell viability and its potential mechanisms of action. Direct comparative studies utilizing standardized cytotoxicity assays, such as the MTT and LDH assays detailed in this guide, are essential to accurately assess the relative neurotoxic potential of ergocristine and this compound. Such studies will provide crucial data for risk assessment and a more complete understanding of the structure-activity relationships of these ergot alkaloids.
References
Comparative Metabolic Stability of Ergocristine and Other Ergopeptines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of ergocristine (B1195469) and other ergopeptines. It includes a summary of available experimental data, detailed methodologies for key experiments, and visualizations of metabolic pathways and experimental workflows.
Ergopeptines, a major class of ergot alkaloids, are recognized for their significant pharmacological activities. Their efficacy and safety profiles are intrinsically linked to their metabolic stability, which dictates their pharmacokinetic behavior. This guide focuses on the comparative in vitro metabolic stability of ergocristine, a representative ergopeptine, alongside other notable members of this class, including ergotamine, ergocornine, ergocryptine, and bromocriptine (B1667881).
While direct, side-by-side quantitative comparisons of metabolic stability parameters like half-life and intrinsic clearance are not extensively available in a single comprehensive study, a qualitative and semi-quantitative assessment can be compiled from existing literature. The data consistently indicates that these compounds undergo extensive metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme system in the liver.
Metabolic Pathways and Comparative Data
The metabolism of ergopeptines is a complex process involving multiple enzymatic reactions. Phase I metabolism, predominantly carried out by CYP enzymes, introduces or exposes functional groups through oxidation, hydroxylation, and N-dealkylation. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.
All studied ergopeptine alkaloids are extensively metabolized, leading to a variety of products. The primary metabolic routes include the formation of nor-, N-oxide, hydroxy, and dihydro-diol metabolites, with largely overlapping patterns observed in both equine and human liver S9 fractions[1][2]. For instance, a study investigating the metabolism of dihydro-alpha-ergocryptine in rat and human hepatocytes and microsomes found that the compound was extensively metabolized in all species, with a similar overall rate of 4.5 ng/min/mg protein in the microsomal system[3].
It has been noted that some metabolic steps are species-specific. For example, the formation of 8'-hydroxy metabolites of certain ergopeptines appears to be unique to human metabolism, while the formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites has been observed in equine metabolism[1][2].
The following diagram illustrates the generalized metabolic pathways for ergopeptines:
Caption: Generalized metabolic pathways of ergopeptines.
Summary of Metabolic Stability Data
The table below summarizes the available qualitative and semi-quantitative data on the metabolic stability of selected ergopeptines. It is important to note that direct quantitative comparisons are limited due to variations in experimental conditions across different studies.
| Ergopeptine | In Vitro System | Observations on Metabolic Stability | Major Metabolites Identified | Reference(s) |
| Ergocristine | Human and Equine Liver S9 Fractions | Extensively metabolized. | nor-, N-oxide, hydroxy, and dihydro-diol metabolites. | [1][2] |
| Ergotamine | Human and Equine Liver S9 Fractions, Mouse Liver Microsomes | Extensively metabolized. | Hydroxylated metabolites, nor-, N-oxide, and dihydro-diol metabolites. | [1][2][4] |
| Ergocornine | (Data not specifically available in searched literature) | Expected to undergo extensive metabolism similar to other ergopeptines. | (Data not specifically available) | |
| Ergocryptine | Human and Equine Liver S9 Fractions | Extensively metabolized. | nor-, N-oxide, hydroxy, and dihydro-diol metabolites. | [1][2] |
| Bromocriptine | Rat Liver Cell Preparations | Extensive metabolism, with the primary attack at the proline fragment. No oxidative transformations in the lysergic acid half. | Hydrolytic cleavage products (2-bromolysergic acid and amide), epimers, and hydroxylated derivatives. | [5] |
Experimental Protocols
The following sections detail standardized experimental protocols for assessing the in vitro metabolic stability of compounds like ergopeptines. These protocols are representative of the methodologies used to generate the data discussed in this guide.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a common method for determining the intrinsic clearance of compounds primarily metabolized by Phase I enzymes, such as CYP450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compound (e.g., Ergocristine)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).
-
In Vitro Metabolic Stability Assay Using Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E supplemented with serum and other additives)
-
Test compound
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (IS)
-
96-well plates
-
CO2 incubator with shaker
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes in incubation medium, determining cell viability and concentration.
-
Incubation Setup: In a 96-well plate, add the hepatocyte suspension (final cell density typically 0.5-1.0 x 10^6 cells/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 15-30 minutes.
-
Reaction Initiation: Add the test compound (final concentration typically 1 µM) to the wells to start the reaction.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture.
-
Reaction Termination: Immediately add the aliquots to a plate containing ice-cold acetonitrile with an internal standard to stop the metabolic activity and lyse the cells.
-
Sample Processing: Centrifuge the plate to pellet cell debris.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method for the parent compound concentration.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope.
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in 10^6 cells/mL).
-
The following diagram illustrates a typical experimental workflow for an in vitro metabolic stability assay.
Caption: Experimental workflow for in vitro metabolic stability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on the metabolism of the ergot alkaloids ergocristine, ergocryptine, ergotamine, and ergovaline in equine and human S9 fractions and equine liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism study of dihydro-alpha-ergocryptine,9,10-[9,10-3H(N)] in rat and human hepatocyte cultures and rat, monkey, and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fate and disposition of bromocriptine in animals and man. I: structure elucidation of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ergocristam as a Specific Marker for Claviceps Strain X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Ergocristam as a specific biochemical marker for a hypothetical Claviceps "strain X". The objective is to differentiate strain X from other Claviceps species and other fungi based on its unique secondary metabolite profile. This guide outlines the comparative analysis of this compound production, details the necessary experimental protocols, and presents the underlying logical and biological pathways.
Comparative Analysis of Ergot Alkaloid Production
The specificity of a secondary metabolite as a biomarker is determined by its consistent and significantly higher production in the target organism compared to others. Different strains of Claviceps purpurea are known to produce a wide array of ergot alkaloids, with profiles varying based on genetic and environmental factors.[1][2] For this compound to be a valid marker for strain X, it must be demonstrably and consistently produced at high levels by this strain, while being absent or present only in trace amounts in other strains.
Ergot alkaloids are categorized into three main subclasses: simple clavines, ergoamides (simple lysergic acid amides), and the more complex ergopeptides, which include this compound.[3] The diversity in ergot alkaloid profiles among different fungal lineages and even within the same species is a result of variations in the ergot alkaloid synthesis (EAS) gene cluster.[4][5] For instance, some C. purpurea strains are known to primarily produce ergotamine and ergocryptine, while others, like strain 'Ecc93', are significant producers of ergocristine.[1]
The following table presents a hypothetical comparative analysis of this compound production in Claviceps strain X against other relevant fungal strains. The data is illustrative and serves as a template for presenting experimental findings.
| Fungal Strain | Host Plant/Culture Medium | This compound Concentration (µg/g dry weight) | Other Major Ergot Alkaloids Detected |
| Claviceps strain X | Rye (Secale cereale) | 1500 ± 120 | Ergometrine (low levels) |
| Claviceps purpurea (common field strain) | Rye (Secale cereale) | 50 ± 15 | Ergotamine, Ergocornine, Ergocryptine |
| Claviceps fusiformis | Pearl Millet | < 1 (Below Limit of Quantification) | Agroclavine, Elymoclavine |
| Aspergillus fumigatus | Sabouraud Dextrose Agar (B569324) | Not Detected | Fumigaclavine C |
| Penicillium sp. | Potato Dextrose Agar | Not Detected | Roquefortine C |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a specific marker. The following are detailed methodologies for key experiments.
Fungal Culture and Extraction of Ergot Alkaloids
-
Objective: To cultivate fungal strains under controlled conditions and extract secondary metabolites for analysis.
-
Protocol:
-
Inoculate Claviceps strain X and other comparative fungal strains on a suitable culture medium, such as potato dextrose agar (PDA) or in a liquid fermentation medium. For Claviceps species that are obligate parasites, infection of a suitable host plant like rye may be necessary to induce alkaloid production.[6]
-
Incubate the cultures under optimized conditions of temperature, light, and humidity for a period sufficient for secondary metabolite production (typically 14-21 days).
-
Harvest the fungal mycelium or sclerotia by filtration or scraping.
-
Lyophilize the harvested biomass to obtain a dry weight.
-
Grind the dried biomass to a fine powder.
-
Extract the alkaloids using a suitable solvent system, such as a mixture of acetonitrile (B52724) and water (e.g., 84:16 v/v) with a buffer like ammonium (B1175870) carbonate.[7]
-
Vortex or sonicate the mixture to ensure efficient extraction.
-
Centrifuge the mixture and collect the supernatant containing the extracted alkaloids.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Quantification of this compound by HPLC-MS/MS
-
Objective: To accurately identify and quantify this compound in the fungal extracts.
-
Protocol:
-
Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[8][9]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50mm, 1.8 micron) is suitable for separating ergot alkaloids.[7]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL of the filtered extract.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its epimer, ergocristinine, as well as an internal standard (e.g., dihydroergocristine).
-
-
Quantification:
-
Prepare a calibration curve using certified this compound standards of known concentrations.
-
Spike the samples with a known concentration of an internal standard to correct for matrix effects and variations in instrument response.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Genetic Analysis of the Ergot Alkaloid Synthesis (EAS) Gene Cluster
-
Objective: To identify the genetic basis for the specific production of this compound in strain X.
-
Protocol:
-
DNA Extraction: Extract high-quality genomic DNA from Claviceps strain X and other comparative strains.
-
PCR Amplification and Sequencing: Design primers to amplify key genes in the EAS cluster, particularly the nonribosomal peptide synthetase (NRPS) genes like lpsA, which are responsible for the diversity of ergopeptines.[10][11]
-
Sequence Analysis: Compare the sequences of the EAS genes from strain X with those from other strains to identify unique polymorphisms or gene arrangements that could explain the specific production of this compound.
-
Gene Expression Analysis (Optional): Use quantitative PCR (qPCR) to measure the expression levels of EAS genes in strain X under conditions that promote this compound production.
-
Visualizations
Experimental Workflow for Marker Validation
Caption: Workflow for validating this compound as a specific marker.
Ergot Alkaloid Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of ergot alkaloids.
Logical Framework for Marker Specificity
Caption: Logical basis for this compound as a specific marker.
References
- 1. mdpi.com [mdpi.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversification of Ergot Alkaloids in Natural and Modified Fungi [mdpi.com]
- 5. Derivation of the multiply‐branched ergot alkaloid pathway of fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claviceps purpurea - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. food.gov.uk [food.gov.uk]
- 9. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Cross-Reactivity of Ergocristam in Ergot Alkaloid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of ergot alkaloids, a class of mycotoxins produced by fungi of the genus Claviceps, are critical for food safety and toxicological studies. While highly specific and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard, immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and high-throughput screening alternative. However, a significant challenge in utilizing immunoassays for ergot alkaloid analysis is the potential for cross-reactivity among the structurally similar alkaloid compounds. This guide provides a comparative analysis of the cross-reactivity of ergocristam and other major ergot alkaloids in commercially available and research-based immunoassays, supported by experimental data and detailed protocols.
Ergot alkaloids are a diverse group of compounds based on the ergoline (B1233604) ring system. Their structural similarity, particularly the shared lysergic acid moiety, is the primary reason for antibody cross-reactivity in immunoassays. This can lead to an overestimation of the total ergot alkaloid content in a sample when compared to more selective chromatographic methods.[1][2][3] Understanding the cross-reactivity profile of an immunoassay is therefore essential for accurate data interpretation.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various ergot alkaloids, including ergocristine (B1195469) (as a proxy for its derivative this compound), in different immunoassay formats. The data is compiled from a comparative study of a commercial ELISA kit against UHPLC-MS/MS and other relevant literature.[4][5] It is important to note that cross-reactivity can be significantly influenced by the sample matrix.[4]
| Analyte | Relative Cross-Reactivity (%) - In Solvent | Relative Cross-Reactivity (%) - In Wheat Matrix | Immunoassay Specifics |
| Ergotamine | 100 | 100 | Reference Compound |
| Ergocristine | 105 | 185 | Commercial ELISA Kit[4] |
| Ergocornine | 120 | 210 | Commercial ELISA Kit[4] |
| α-Ergocryptine | 115 | 195 | Commercial ELISA Kit[4] |
| Ergosine | 90 | 150 | Commercial ELISA Kit[4] |
| Ergometrine | 569 | 18251 | Commercial ELISA Kit[4] |
| Ergotaminine | 85 | 140 | Commercial ELISA Kit[4] |
| Ergocristinine | 95 | 160 | Commercial ELISA Kit[4] |
| Ergocorninine | 110 | 180 | Commercial ELISA Kit[4] |
| α-Ergocryptinine | 100 | 170 | Commercial ELISA Kit[4] |
| Ergosinine | 75 | 130 | Commercial ELISA Kit[4] |
| Ergometrinine | 450 | 15000 | Commercial ELISA Kit[4] |
| Ergocristine | Did not bind strongly | - | Competitive ELISA with 15F3.E5 monoclonal antibody[5] |
| Ergocornine | Did not bind strongly | - | Competitive ELISA with 15F3.E5 monoclonal antibody[5] |
| Ergocryptine | Did not bind strongly | - | Competitive ELISA with 15F3.E5 monoclonal antibody[5] |
| Ergotamine | Did not bind strongly | - | Competitive ELISA with 15F3.E5 monoclonal antibody[5] |
Note: Cross-reactivity is calculated relative to ergotamine (100%). The term "this compound" is a derivative of ergocristine, and due to limited specific data for this compound, the data for ergocristine is presented as the most relevant available information.
Experimental Protocols
The following are generalized experimental protocols for competitive ELISA and sample preparation for the analysis of ergot alkaloids in grain samples. For specific commercial kits, always refer to the manufacturer's instructions.
General Competitive ELISA Protocol
This protocol outlines the basic steps for a competitive ELISA used in mycotoxin analysis.[6][7][8]
-
Sample and Standard Preparation: Prepare standards of the target ergot alkaloid at known concentrations. Extract the sample to isolate the ergot alkaloids.
-
Competition Reaction: Mix the prepared standards or sample extracts with a known amount of enzyme-conjugated ergot alkaloid.
-
Incubation: Add the mixture to microplate wells pre-coated with antibodies specific to ergot alkaloids. During incubation, the free ergot alkaloids from the sample and the enzyme-conjugated ergot alkaloids compete for binding to the fixed number of antibody sites.
-
Washing: Wash the wells to remove any unbound components.
-
Substrate Addition: Add a substrate that reacts with the enzyme of the conjugated alkaloid to produce a color change.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Analysis: Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the ergot alkaloid in the sample.
Sample Preparation from Grain
This protocol provides a general procedure for extracting ergot alkaloids from grain samples for subsequent ELISA analysis.[2][9]
-
Grinding: Obtain a representative sample of the grain and grind it to a fine, homogenous powder.
-
Extraction: Weigh a specific amount of the ground sample (e.g., 5 grams) and add an extraction solution (e.g., 40 mL of an acetonitrile/water mixture).
-
Shaking: Agitate the mixture on a horizontal shaker for a defined period (e.g., 30 minutes) to ensure efficient extraction.
-
Filtration/Centrifugation: Separate the solid material from the liquid extract by filtration or centrifugation.
-
Dilution: Dilute the extract with a buffer solution as specified by the immunoassay kit instructions before analysis.
Visualizing the Process and Relationships
To better understand the experimental workflow and the structural basis for cross-reactivity, the following diagrams are provided.
References
- 1. wur.nl [wur.nl]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety [mdpi.com]
- 4. 192: Comparative Analysis of ELISA and UHPLC-MS/MS for Quantification of Ergot Alkaloids in Wheat: Cross-Reactivity, Matrix Effects, and Analytical Bias [app.iftevent.org]
- 5. Semiquantitative determination of ergot alkaloids in seed, straw, and digesta samples using a competitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ELISA in Food Safety Testing: A Complete Overview | Hygiena [hygiena.com]
- 8. ELISA Technology For Screening Mycotoxin Detection [elisakits.co.uk]
- 9. protocols.io [protocols.io]
Head-to-Head Comparison: Ergocristine and Bromocriptine at the D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent ergot alkaloids, Ergocristine and Bromocriptine, focusing on their interactions with the Dopamine (B1211576) D2 receptor (D2R). Both compounds are recognized for their significant dopaminergic activity, but they exhibit distinct pharmacological profiles. This document summarizes key experimental data on their binding affinities and functional activities, details the methodologies used in these assessments, and visualizes the underlying biological and experimental processes.
Overview of Compounds
Ergocristine is a natural ergot alkaloid belonging to the ergopeptine class. It is known to interact with various receptors, including dopamine, serotonin, and adrenergic receptors.[1] Its activity at the D2 receptor is a key component of its pharmacological profile.
Bromocriptine is a semi-synthetic ergot derivative, also an ergopeptine, widely used clinically to treat conditions associated with hyperprolactinemia and Parkinson's disease.[2][3][4] It is characterized as a potent and selective D2 receptor agonist.[3][4]
Quantitative Comparison of D2 Receptor Interactions
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Ergocristine (or closely related ergot alkaloids) and Bromocriptine at the D2 receptor based on published experimental data.
Table 1: D2 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α-Ergocryptine | [3H]YM-09151-2 | GH4ZR7 Cells (Rat D2R) | Not explicitly stated, but in nM range | [5] |
| Ergovaline | [3H]YM-09151-2 | GH4ZR7 Cells (Rat D2R) | 6.9 ± 2.6 | [6] |
| Bromocriptine | [3H]YM-09151-2 | GH4ZR7 Cells (Rat D2R) | Not explicitly stated, but in nM range | [5] |
| Bromocriptine | Not Specified | Human Striatum | Ki(D1)/Ki(D2) ratio = 60 | [7] |
Note: α-Ergocryptine and Ergovaline are structurally similar ergopeptines to Ergocristine and are often studied as representative compounds. Direct, side-by-side Ki values for Ergocristine and Bromocriptine from a single study were not available in the searched literature.
Table 2: D2 Receptor Functional Activity
| Compound | Assay Type | Cell Line / Tissue | Potency (EC50/IC50) | Reference |
| Ergocristine | [3H]Dopamine Release | Rat Striatal Synaptosomes | ~30 µM | [8] |
| α-Ergocryptine | cAMP Inhibition | GH4ZR7 Cells (Rat D2R) | 28 ± 2 nM | [6] |
| Bromocriptine | [3H]Dopamine Release | Rat Striatal Synaptosomes | ~30 µM | [8] |
| Bromocriptine | cAMP Inhibition | GH4ZR7 Cells (Rat D2R) | ~100-fold less potent than Ergovaline (EC50 8±2 nM) | [5] |
| Bromocriptine | Prolactin Inhibition (in vivo) | Rats (Oral Admin.) | 0.56 nM | [2] |
| Bromocriptine | Prolactin Inhibition (in vivo) | Rats (IV Admin.) | 3.68 nM | [2] |
Pharmacological Nuances: Ergopeptines like Ergocristine and Bromocriptine are generally considered D2 receptor agonists. However, some studies indicate a more complex interaction. For instance, ergopeptines can exhibit binding characteristics typical of antagonists (monophasic competition curves unaffected by guanine (B1146940) nucleotides) while still functioning as pharmacological agonists.[9] Furthermore, in certain contexts, Bromocriptine has been classified as a partial agonist at the D2 receptor.[10]
Signaling Pathways and Experimental Workflows
D2 Receptor Signaling Pathway
The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Canonical D2 Receptor (Gi-coupled) Signaling Pathway.
Experimental Workflow: Radioligand Competition Binding Assay
This workflow outlines the key steps in a radioligand competition binding assay, a standard method for determining the binding affinity (Ki) of a test compound.
Caption: Workflow for Radioligand Competition Binding Assay.
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a representative method for determining the binding affinity of test compounds at the D2 receptor.
1. Materials:
-
Cell membranes from a stable cell line expressing human D2 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand: [3H]Spiperone or [3H]YM-09151-2 (a D2-selective antagonist).
-
Test Compounds: Ergocristine, Bromocriptine.
-
Non-specific binding control: Haloperidol (10 µM) or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates and a cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol.
-
Test Compound: 50 µL of serially diluted Ergocristine or Bromocriptine.
-
-
Add 50 µL of the radioligand solution (at a concentration near its Kd, e.g., 0.2 nM [3H]Spiperone) to all wells.
-
Add 150 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding counts from total binding counts.
-
Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (Inhibition)
This protocol measures the ability of an agonist to activate D2 receptors and inhibit intracellular cAMP production.
1. Materials:
-
CHO-K1 cell line stably expressing the human D2 receptor.
-
Assay Medium: HBSS with 10 mM HEPES.
-
cAMP Stimulator: Forskolin (10 µM).
-
Phosphodiesterase (PDE) Inhibitor: IBMX (0.5-2 mM) to prevent cAMP degradation.
-
Test Compounds: Ergocristine, Bromocriptine.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Procedure:
-
Cell Plating: Seed the D2R-expressing cells into a 96-well plate at a density of ~50,000 cells/well and incubate overnight.
-
Pre-incubation: Remove the culture medium. Wash the cells once with Assay Medium. Add 50 µL of Assay Medium containing the PDE inhibitor (e.g., 2 mM IBMX) to each well. Incubate for 5-10 minutes at 37°C.
-
Compound Addition: Add 50 µL of the test compound (Ergocristine or Bromocriptine) at various concentrations (2x final concentration) along with the cAMP stimulator (e.g., 20 µM Forskolin for a 10 µM final concentration).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. The signal is typically inversely proportional to the amount of cAMP produced.
3. Data Analysis:
-
Plot the response (e.g., HTRF ratio) against the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response (variable slope) model to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
References
- 1. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromocriptine, a D2 receptor agonist, lowers the threshold for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ergocristam and Ergotamine on Differential Gene Expression
A Predictive Overview for Researchers, Scientists, and Drug Development Professionals
While direct comparative studies on the differential gene expression profiles of ergocristam and ergotamine are not currently available in published literature, an understanding of their distinct pharmacological profiles allows for a predictive analysis of their potential downstream cellular and genetic impacts. This guide synthesizes the known mechanisms of action and receptor affinities of these two ergot alkaloids to infer likely differences in the signaling pathways they modulate and the subsequent changes in gene expression.
Pharmacological Profile Comparison
This compound (represented here by the closely related and more extensively studied ergocristine) and ergotamine, both members of the ergot alkaloid family, exhibit complex and overlapping pharmacologies. Their primary effects are mediated through interactions with serotonin (B10506), dopamine (B1211576), and adrenergic receptors. However, differences in their receptor affinities and agonist/antagonist activities suggest that they will elicit distinct cellular responses and, consequently, differential gene expression patterns.
| Feature | Ergocristine (B1195469) (as a proxy for this compound) | Ergotamine |
| Primary Receptor Affinities | Alpha-adrenergic (α1, α2), Dopaminergic (D2), Serotonergic (5-HT) receptors[1][2][3][4] | Serotonergic (5-HT1B, 5-HT1D), Alpha-adrenergic, Dopaminergic receptors[5][6][7] |
| Mechanism of Action | Acts as an alpha-2-adrenoceptor agonist and an alpha-1-adrenoceptor antagonist.[1] It also demonstrates partial agonist or antagonist activity at serotonin and dopamine receptors.[2] | Potent agonist at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction.[5][7][8] It also has partial agonist and/or antagonist activity at other tryptaminergic, dopaminergic, and alpha-adrenergic receptors.[6] |
| Known Effects on Gene Expression | Data on direct gene expression effects are limited. | A study has shown that ergotamine can enhance the amplitude of core clock gene expression, including Clock, Bmal1, Period3, Cryptochrome2, Rev-erbα, and Rev-erbβ.[9][10] |
Predicted Differential Signaling Pathways and Gene Expression
The divergence in receptor interactions between ergocristine and ergotamine is expected to activate different downstream signaling cascades, leading to varied transcriptional responses.
Ergocristine: With its pronounced effects on alpha-adrenergic receptors, particularly its antagonistic action at α1-adrenoceptors and agonistic action at α2-adrenoceptors, ergocristine is likely to significantly modulate pathways related to vascular tone, neurotransmitter release, and sympathetic nervous system activity.[1]
-
Alpha-1 Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors, ergocristine would likely inhibit the phospholipase C (PLC) pathway. This would lead to decreased production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in lower intracellular calcium levels and reduced protein kinase C (PKC) activity. Consequently, the expression of genes regulated by calcium and PKC-dependent transcription factors, such as NF-κB and AP-1, may be downregulated. These genes are often involved in inflammatory responses and cell proliferation.
-
Alpha-2 Adrenergic Receptor Agonism: Conversely, as an agonist at α2-adrenergic receptors, ergocristine would inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This would reduce the activity of protein kinase A (PKA) and subsequently decrease the phosphorylation of the cAMP response element-binding protein (CREB). This could lead to the downregulation of CREB-target genes, which are involved in a wide range of cellular processes, including metabolism, cell survival, and synaptic plasticity.
Ergotamine: The potent agonism of ergotamine at 5-HT1B and 5-HT1D receptors is central to its therapeutic effect in migraine, causing vasoconstriction of cranial blood vessels.[5][7] This action suggests a primary influence on genes related to vascular smooth muscle function and neuronal signaling.
-
5-HT1B/1D Receptor Agonism: Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, similar to α2-adrenergic agonism. This would result in decreased cAMP and PKA activity, leading to potential downregulation of CREB-mediated gene expression. Additionally, these receptors can couple to other signaling pathways, such as those involving mitogen-activated protein kinases (MAPK/ERK), which could lead to the activation of other transcription factors and the expression of genes involved in cell growth and differentiation. The observed effect of ergotamine on clock gene expression suggests a potential link between serotonin receptor signaling and the regulation of circadian rhythms.[9][10]
Visualizing the Predicted Signaling Pathways
The following diagrams illustrate the likely primary signaling cascades initiated by ergocristine and ergotamine, leading to differential gene expression.
Caption: Predicted signaling pathways of Ergocristine.
Caption: Predicted signaling pathways of Ergotamine.
Proposed Experimental Protocol for a Comparative Transcriptomic Study
To validate these predictions and provide a comprehensive understanding of the differential gene expression profiles of this compound and ergotamine, a robust experimental approach is required. The following outlines a potential methodology.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a human cell line relevant to the pharmacological action of these compounds, such as vascular smooth muscle cells (e.g., HUASMC) or a neuronal cell line (e.g., SH-SY5Y).
-
Culture Conditions: Maintain cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Treatment: Treat cells with equimolar concentrations of this compound and ergotamine, as well as a vehicle control (e.g., DMSO). Include multiple time points (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.
2. RNA Extraction and Quality Control:
-
Extraction: Isolate total RNA from treated and control cells using a standard method such as TRIzol reagent or a column-based kit.
-
Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.
3. Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly-A selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate a sufficient number of reads for robust differential gene expression analysis.
4. Bioinformatic Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the this compound and ergotamine treatment groups compared to the vehicle control and to each other.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes using tools like DAVID or GSEA to identify the biological processes and signaling pathways that are significantly affected by each compound.
Caption: Proposed workflow for comparative transcriptomic analysis.
Conclusion
In the absence of direct experimental data, this guide provides a predictive comparison of the effects of this compound and ergotamine on differential gene expression based on their known pharmacological properties. The distinct receptor interaction profiles of these two ergot alkaloids strongly suggest that they will modulate different signaling pathways and, consequently, have unique gene expression signatures. Future transcriptomic studies, following the proposed experimental workflow, are necessary to validate these predictions and to fully elucidate the molecular mechanisms underlying the therapeutic and adverse effects of these important compounds. Such studies will be invaluable for the rational design of new drugs and for optimizing the clinical use of existing ergot alkaloids.
References
- 1. Ergocristine | C35H39N5O5 | CID 31116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ergocristine Reference Standard [benchchem.com]
- 3. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Ergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Ergotamine enhances circadian amp... preview & related info | Mendeley [mendeley.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Fingerprint: A Comparative Analysis of Ergocristam's MS/MS Fragmentation
For researchers, scientists, and professionals in drug development, understanding the structural nuances of ergot alkaloids is paramount. This guide provides a detailed comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of Ergocristam, offering insights into its structural elucidation and differentiation from other closely related ergot alkaloids. By presenting quantitative data, detailed experimental protocols, and clear visual representations of fragmentation pathways, this document serves as a practical resource for analytical scientists.
Ergot alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, are characterized by a tetracyclic ergoline (B1233604) ring system. Their diverse biological activities necessitate precise analytical methods for their identification and quantification. Tandem mass spectrometry has emerged as a powerful tool for this purpose, providing a unique molecular fingerprint based on the fragmentation of a precursor ion into specific product ions. This guide focuses on this compound, a prominent member of the ergopeptine group of ergot alkaloids, and compares its fragmentation behavior with other structurally similar compounds.
Comparative Fragmentation Data of Ergot Alkaloids
The fragmentation of ergot alkaloids in MS/MS analysis, typically performed using positive electrospray ionization (ESI+), reveals characteristic patterns that are instrumental in their identification. The data presented below summarizes the key fragment ions observed for this compound and three other common ergot alkaloids: Ergotamine, Ergocornine, and Ergocryptine. The precursor ion for each is the protonated molecule [M+H]+.
| Ergot Alkaloid | Precursor Ion (m/z) | Product Ion 1 (m/z) | Relative Intensity (%) | Product Ion 2 (m/z) | Relative Intensity (%) | Product Ion 3 (m/z) | Relative Intensity (%) | Product Ion 4 (m/z) | Relative Intensity (%) |
| This compound | 610.3 | 268.1 | 93.9 | 348.2 | 19.0 | 305.1 | 13.9 | 223.1 | 12.3 |
| Ergotamine | 582.4 | 223.2 | - | 268.2 | - | - | - | - | - |
| Ergocornine | 562.4 | 268.2 | - | 223.2 | - | - | - | - | - |
| Ergocryptine | 576.4 | 268.2 | - | 223.2 | - | - | - | - | - |
Note: Relative intensity data for Ergotamine, Ergocornine, and Ergocryptine is not consistently reported across literature and is therefore omitted. The primary value lies in the characteristic m/z of the fragment ions.
The fragmentation of these peptide ergot alkaloids is characterized by the cleavage of the peptide moiety from the lysergic acid core. A common fragmentation pathway for many ergot alkaloids involves the formation of characteristic ions at m/z 223 and 208, corresponding to the lysergic acid and demethylated lysergic acid moieties, respectively[1][2]. For this compound, Ergocornine, and Ergocryptine, a significant fragment at m/z 348 is often observed, which is formed by the retention of an isopropyl group[3]. In contrast, ergotamine, which possesses a benzyl (B1604629) group instead, exhibits a different fragmentation pattern in this region[3].
Experimental Protocols for Ergot Alkaloid Analysis
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound and other ergot alkaloids.
1. Sample Preparation:
-
Extraction: Ergot alkaloids are typically extracted from a solid matrix (e.g., cereal grains) using an organic solvent mixture, such as acetonitrile/water with a small amount of acid (e.g., formic acid) or a basic buffer (e.g., ammonium (B1175870) carbonate) to improve extraction efficiency.
-
Cleanup: A solid-phase extraction (SPE) step is often employed to remove interfering matrix components. C18 cartridges are commonly used for this purpose. The sample is loaded onto the conditioned cartridge, washed with a weak solvent to remove polar impurities, and the alkaloids are then eluted with a stronger organic solvent.
-
Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is typically used for separation.
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium carbonate buffer.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of the different ergot alkaloids and their epimers. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased over the course of the run.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the most common technique for the analysis of ergot alkaloids.
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~120-150°C
-
Desolvation Gas Temperature: ~350-450°C
-
Desolvation Gas Flow: ~600-800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis, where specific precursor-to-product ion transitions are monitored for each analyte.
-
Collision Gas: Argon is typically used as the collision gas.
-
Collision Energy: The collision energy is optimized for each specific transition to achieve the most abundant and stable fragment ions. For this compound, a collision energy of around 20 eV (or equivalent in normalized collision energy) is a good starting point.
Visualizing the Fragmentation and Workflow
To better understand the fragmentation process and the analytical workflow, the following diagrams have been generated using the DOT language.
Caption: Proposed MS/MS fragmentation pathway of this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Ergocristine in Rye Flour
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ergocristine (B1195469), a prominent ergot alkaloid, in rye flour. Ergot alkaloids are mycotoxins produced by fungi of the Claviceps genus and their presence in food and feed is a significant safety concern. Accurate and reliable analytical methods are crucial for monitoring and regulating the levels of these contaminants. This document details the experimental protocols and performance characteristics of the well-established High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method and compares it with alternative techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD).
Validated Analytical Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and widely used technique for the analysis of ergot alkaloids. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.
Experimental Protocol: HPLC-FLD
This protocol outlines a typical validated method for the determination of ergocristine in rye flour.
1.1.1. Sample Preparation and Extraction
-
Weighing: Accurately weigh 5 g of a homogenized rye flour sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of an extraction solvent mixture of acetonitrile (B52724) and 25% aqueous ammonia (B1221849) solution (98:2, v/v).
-
Homogenization: Shake vigorously for 30 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean tube.
1.1.2. Clean-up: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a basic alumina (B75360) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of the extraction solvent.
-
Sample Loading: Load 5 mL of the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of the extraction solvent to remove interfering substances.
-
Elution: Elute the ergocristine with 10 mL of a mixture of methanol and acetic acid (99:1, v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the HPLC system.
1.1.3. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% aqueous formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 325 nm and an emission wavelength of 420 nm.
1.1.4. Quantification
Quantification is typically performed using an external calibration curve prepared from certified ergocristine standards.
Experimental Workflow
Comparison with Alternative Analytical Methods
While HPLC-FLD is a reliable method, other techniques offer distinct advantages in terms of sensitivity, throughput, or ease of use.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.[1]
-
Principle: This method separates compounds using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio using a tandem mass spectrometer. This high specificity allows for the accurate identification and quantification of multiple ergot alkaloids in a single run, even in complex matrices.[2]
-
Experimental Protocol Summary: Sample preparation is often simplified using "dilute-and-shoot" or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods, followed by direct injection into the LC-MS/MS system.[3][4]
-
Performance: LC-MS/MS generally offers lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-FLD, making it suitable for detecting very low levels of contamination.[5]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody interactions.
-
Principle: This technique utilizes antibodies specific to ergot alkaloids. In a competitive ELISA format, the ergocristine in the sample competes with a labeled ergocristine for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of ergocristine in the sample.
-
Experimental Protocol Summary: Commercial ELISA kits are available and typically involve adding the sample extract and enzyme-conjugated toxin to antibody-coated microtiter wells. After incubation and washing steps, a substrate is added, and the color development is measured using a plate reader.
-
Performance: ELISA is rapid and allows for the simultaneous analysis of many samples.[2] However, it is generally considered a semi-quantitative or screening method. Cross-reactivity with other ergot alkaloids can lead to an overestimation of the total ergot alkaloid content.[2] Positive results from ELISA often require confirmation by a more selective method like HPLC-FLD or LC-MS/MS.[2]
High-Performance Thin-Layer Chromatography with Fluorescence Detection (HPTLC-FLD)
HPTLC-FLD, particularly when combined with planar solid-phase extraction (pSPE), offers a rapid screening alternative.
-
Principle: This method involves spotting the sample extract onto a HPTLC plate, followed by development with a solvent to separate the components. The ergot alkaloids are concentrated into a single zone and quantified by fluorescence detection.[6][7]
-
Experimental Protocol Summary: The procedure includes an extraction step, followed by a fast liquid-liquid partitioning pre-cleaning before applying the extract to the HPTLC plate.[8] After development, the plate is dipped in a fluorescence-enhancing solution before densitometric analysis.[6][8]
-
Performance: This technique is fast and cost-effective for screening the total ergot alkaloid content.[6][7] It has been shown to have good recoveries and is suitable for high-throughput analysis.[6][7]
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters for the different analytical methods for the determination of ergocristine and other ergot alkaloids in rye flour.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-FLD | LC-MS/MS | ELISA | HPTLC-FLD (pSPE-FLD) |
| Principle | Chromatographic separation and fluorescence detection | Chromatographic separation and mass-based detection | Immunoassay | Planar chromatography and fluorescence detection |
| Selectivity | Good | Excellent | Moderate (potential for cross-reactivity) | Good |
| Sensitivity | Good | Excellent | Good to Moderate | Good |
| Throughput | Moderate | Moderate to High | High | High |
| Cost per Sample | Moderate | High | Low | Low |
| Quantification | Quantitative | Quantitative | Semi-quantitative to Quantitative | Semi-quantitative (total alkaloids) |
| Confirmation | Requires confirmation for regulatory purposes | Confirmatory method | Requires confirmation | Screening method |
Table 2: Validation Data for Ergocristine (and other Ergot Alkaloids) in Rye Flour
| Method | Analyte(s) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Precision (RSD%) |
| HPLC-FLD | Ergocristine & other EAs | 0.01 - 0.5[5] | 0.2 - 3.3[9][10] | 89 - 101[5] | 2.8 - 12.4 (repeatability)[10] |
| LC-MS/MS | Ergocristine & other EAs | 0.01 - 1.0[3] | 0.5 - 10.0[2][3] | 74 - 104[4] | < 17 (repeatability)[4] |
| ELISA | Total Ergot Alkaloids | Not typically reported as LOD/LOQ | Varies by kit | N/A (screening) | N/A (screening) |
| HPTLC-FLD (pSPE-FLD) | Ergocristine (as a measure of total EAs) | 70[6][7] | 240[6][7] | ~100[6][7] | < 4[7] |
Note: The values presented are ranges compiled from various studies and may vary depending on the specific experimental conditions, matrix, and the specific ergot alkaloid being analyzed.
Conclusion
The choice of an analytical method for the determination of ergocristine in rye flour depends on the specific requirements of the analysis.
-
HPLC-FLD remains a reliable and cost-effective method for quantitative analysis, suitable for routine monitoring.
-
LC-MS/MS is the preferred method for confirmatory analysis and for studies requiring the highest sensitivity and selectivity, capable of detecting a wide range of ergot alkaloids at very low concentrations.
-
ELISA is an excellent high-throughput screening tool for rapidly assessing a large number of samples, with the caveat that positive results should be confirmed by a chromatographic method.
-
HPTLC-FLD (pSPE-FLD) offers a fast and economical alternative for screening the total ergot alkaloid content.
For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each method is essential for selecting the most appropriate technique to ensure the safety and quality of rye-based products.
References
- 1. Screening for total ergot alkaloids in rye flour by planar solid phase extraction–fluorescence detection and mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ergot Alkaloids in Rye Flour Marketed in Czech Republic: Comparison Between ELISA and LC–MS Methodologies | Semantic Scholar [semanticscholar.org]
- 5. ilc.uni-hohenheim.de [ilc.uni-hohenheim.de]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ergot alkaloids in rye flour determined by solid-phase cation-exchange and high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [opus4.kobv.de]
A Comparative Analysis of the Pharmacological Potency of Ergocristam and its Epimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative potency of Ergocristam (Ergocristine) and its primary epimer, Ergocristinine. Ergocristine (B1195469), a naturally occurring ergot alkaloid, and its C-8 epimer, Ergocristinine, exhibit distinct pharmacological profiles. While Ergocristine is generally considered the more biologically active compound, recent studies have demonstrated that Ergocristinine also possesses significant bioactivity. This comparison focuses on their interactions with key G-protein coupled receptors (GPCRs), namely dopamine (B1211576), serotonin (B10506), and adrenergic receptors, which are the primary targets for ergot alkaloids.
Summary of Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and functional potency of Ergocristine and Ergocristinine at various receptors. It is important to note that direct comparative studies for both epimers across a wide range of receptors are limited. The data presented here is compiled from multiple sources and while informative, direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Binding Affinity (Ki/Kd) of Ergocristine and its Epimer
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd in nM) | Species/Tissue | Radioligand | Reference |
| Dihydroergocristine | α1-adrenoceptor | - (Antagonist) | Rat Brain | [3H]WB 4101 | [1] |
| Dihydroergocristine | α2-adrenoceptor | - (Antagonist) | Rat Brain | [3H]rauwolscine | [1] |
| Ergocristine | α1-adrenoceptor | pA2 = 7.85 (Antagonist) | Rat Vas Deferens | - | [2] |
| Dihydroergocryptine | α-adrenoceptor | Kd = 1.78 ± 0.22 | Steer Stalk Median Eminence | [3H]Dihydroergocryptine | [3] |
Table 2: Comparative Functional Potency (EC50/IC50) of Ergocristine and its Epimer
| Compound | Receptor/Assay | Functional Response | Potency (EC50/IC50 in µM) | Species/Tissue | Reference |
| Ergocristine | Dopamine Release | Stimulation | ~30 | Rat Striatal Synaptosomes | [4] |
| Dihydroergocristine | D1 Dopamine Receptor | Antagonist | - | Rat Striatum | [5] |
| Dihydroergocristine | D2 Dopamine Receptor | Antagonist | - | Rat Striatum | [5] |
| Dihydroergocristine | α1-adrenoceptor | Inhibition of NA-stimulated cAMP | - (Less potent than other dihydro-ergopeptines) | Rat Cerebral Occipital Cortex | [1] |
| Dihydroergocristine | α2-adrenoceptor | Facilitation of NA release | - (Less potent than other dihydro-ergopeptines) | Rat Cerebral Occipital Cortex | [1] |
Note: Direct comparative EC50/IC50 values for Ergocristine and Ergocristinine are scarce. The table reflects available data on Ergocristine and its dihydro-derivative.
Table 3: In Silico Molecular Docking Binding Energies
| Compound | Receptor | Binding Energy (kcal/mol) - AutoDock Vina | Binding Energy (kcal/mol) - DockThor |
| Ergocristinine | 5-HT2A | -9.7 | -11.0 |
| Ergocristinine | α2A-Adrenergic | -8.7 | -11.4 |
This in silico data suggests that Ergocristinine has a strong theoretical binding affinity for both serotonin and adrenergic receptors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to assess the potency of ergot alkaloids.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or Kd) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Ergocristine or Ergocristinine).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand and is subtracted from the total binding to obtain specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional potency (EC50 or IC50) of a compound by measuring its effect on adenylyl cyclase activity.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest (e.g., CHO cells transfected with a dopamine or serotonin receptor) are cultured to an appropriate density.
-
Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of the test compound. For antagonist activity, cells are co-incubated with a known agonist.
-
Stimulation (for Gi-coupled receptors): To measure inhibition of cAMP production, cells are stimulated with an agent like forskolin, which directly activates adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log concentration of the test compound. EC50 (for agonists) or IC50 (for antagonists) values are determined from these curves.
Objective: To determine the functional potency (EC50) of a compound by measuring changes in intracellular calcium concentration.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A or α1-adrenergic receptors) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The dye-loaded cells are placed in a microplate reader, and varying concentrations of the test compound are added.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the relevant GPCRs and a general workflow for in vitro pharmacological assessment.
Caption: Major GPCR signaling pathways relevant to ergot alkaloid pharmacology.
Caption: General workflow for assessing the in vitro pharmacology of compounds.
Conclusion
The available data, although not providing a complete head-to-head comparison, suggests that both Ergocristine and its epimer, Ergocristinine, are pharmacologically active. Ergocristine and its dihydro-derivative have demonstrated activity at dopamine and adrenergic receptors, often acting as antagonists or partial agonists. The in silico data for Ergocristinine points towards a significant interaction with serotonin and adrenergic receptors. The observation that Ergocristinine induces vasoconstriction, a known effect of ergot alkaloids mediated by adrenergic and serotonergic receptors, supports its biological relevance.
To definitively assess the relative potency of Ergocristine and Ergocristinine, further studies are required. Specifically, conducting competitive radioligand binding assays and functional assays for both epimers in parallel, across a panel of dopamine, serotonin, and adrenergic receptor subtypes, would provide the necessary quantitative data for a robust comparison. Such studies would be invaluable for understanding the complete pharmacological profile of these ergot alkaloids and their potential therapeutic or toxicological effects.
References
- 1. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist/antagonist activity of ergocristine at alpha-adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Ergocristam
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of ergocristam, a derivative of an ergot alkaloid. Adherence to these guidelines is paramount to protect personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact. |
| Eye/Face Protection | Safety glasses or goggles | To protect eyes from splashes or dust. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary. | To prevent inhalation of airborne particles. |
| Protective Clothing | Lab coat or other suitable protective clothing | To protect skin and personal clothing from contamination. |
This data is synthesized from general laboratory safety protocols and information for related compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] It is crucial to treat this compound as a hazardous waste unless determined otherwise by a qualified professional.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be considered hazardous waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
2. Waste Collection and Containerization:
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazards (e.g., "Acute Toxicity").
-
Keep Containers Closed: Hazardous waste containers must be kept securely closed at all times, except when adding waste.[4]
3. Storage:
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1]
-
Ventilation: The storage area should be well-ventilated.[1]
4. Arrange for Professional Disposal:
-
Contact a Licensed Contractor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable hazardous waste disposal contractor.[5][6][7] These contractors are knowledgeable about regulatory requirements and have the necessary permits for transportation and disposal.
-
Incineration: Most pharmaceutical waste is disposed of via incineration at a permitted facility.[3] This is the recommended disposal method for this compound to ensure its complete destruction.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain.[3][4] Improper disposal can lead to environmental contamination and poses a risk to public health.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines and a certified waste disposal partner for guidance tailored to your location and facilities.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 5. ergenvironmental.com [ergenvironmental.com]
- 6. ergenvironmental.com [ergenvironmental.com]
- 7. triumvirate.com [triumvirate.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
